3,5-Dimethoxyisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-9-4-8(12-2)6(7)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFKYRAVTUOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376633 | |
| Record name | 3,5-Dimethoxyisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204862-70-4 | |
| Record name | 3,5-Dimethoxyisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dimethoxyisonicotinaldehyde: A Technical Guide for Researchers
CAS Number: 204862-70-4
This technical guide provides a comprehensive overview of 3,5-Dimethoxyisonicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from commercially available data and draws parallels from closely related analogues to provide a thorough resource.
Chemical and Physical Properties
This compound, also known as 3,5-dimethoxypyridine-4-carboxaldehyde, is a functionalized aromatic aldehyde. The presence of the pyridine ring and the aldehyde group makes it a versatile building block in organic synthesis. The methoxy groups can influence the electronic properties and reactivity of the molecule.
| Property | Value | Source |
| CAS Number | 204862-70-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₉NO₃ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 167.16 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 319.6°C | --INVALID-LINK-- |
| Density | 1.2±0.1 g/cm³ | --INVALID-LINK-- |
| Flash Point | 147.1±26.5 °C | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, inert gas atmosphere | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis of this compound from 3,5-Dimethoxypyridine
This proposed method involves the ortho-lithiation of 3,5-dimethoxypyridine followed by formylation.
Materials:
-
3,5-Dimethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,5-dimethoxypyridine (1 equivalent) dissolved in anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78°C. The mixture is stirred for an additional 2-3 hours at -78°C, then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Based on the chemical functionalities of this compound and the known biological activities of similar compounds, several potential applications in drug discovery can be inferred.
As a Synthetic Intermediate: The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:
-
Reductive amination to form substituted aminomethyl-pyridines.
-
Wittig and Horner-Wadsworth-Emmons reactions to generate vinyl-pyridines.
-
Condensation reactions with active methylene compounds to form chalcone-like structures.
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding alcohol.
These transformations allow for the construction of diverse molecular scaffolds for screening against various biological targets.
Inferred Biological Relevance: Dimethoxypyridine moieties are found in compounds with a range of biological activities. It is plausible that derivatives of this compound could be explored for:
-
Anticancer Activity: Many pyridine derivatives are known to target signaling pathways implicated in cancer, such as kinase pathways.
-
Antimicrobial Agents: The pyridine scaffold is present in numerous antibacterial and antifungal compounds.
-
Central Nervous System (CNS) Activity: Functionalized pyridines have been investigated for their effects on various CNS targets.
Signaling Pathway Involvement (Hypothetical)
Given the prevalence of pyridine-containing molecules as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in cancer and other diseases.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a derivative of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates derived from this compound.
Caption: General workflow for the synthesis and evaluation of drug candidates from this compound.
In-Depth Technical Guide: 3,5-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyisonicotinaldehyde is a heterocyclic aromatic aldehyde. As a derivative of isonicotinaldehyde, it belongs to the pyridine family of compounds, which are known for their diverse biological activities. The presence of two methoxy groups on the pyridine ring at positions 3 and 5 influences the electron density of the aromatic system and the reactivity of the aldehyde functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its potential applications are noted in the fields of central nervous system (CNS) disorders and inflammatory conditions.
Core Molecular Data
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 167.16 g/mol | N/A |
| Chemical Formula | C₈H₉NO₃ | N/A |
| CAS Number | 204862-70-4 | [1] |
| Boiling Point | 319.6°C | N/A |
| Purity | 97% | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the public domain. However, general synthetic strategies for related dimethoxy aromatic aldehydes can be considered as a basis for a potential synthetic route. The following is a generalized, hypothetical protocol for the synthesis of a dimethoxy aromatic aldehyde, which could be adapted for this compound, likely starting from a corresponding dimethylpyridine precursor.
Hypothetical Synthesis of an Aromatic Aldehyde via Oxidation
Objective: To synthesize an aromatic aldehyde from the corresponding methyl-substituted aromatic precursor.
Materials:
-
Substituted methyl-aromatic compound (e.g., 3,5-dimethoxy-4-methylpyridine)
-
Oxidizing agent (e.g., Selenium dioxide, Manganese dioxide, or Potassium permanganate)
-
Appropriate solvent (e.g., Dioxane, Dichloromethane, or Toluene)
-
Quenching agent (e.g., Sodium bisulfite solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
The starting methyl-aromatic compound is dissolved in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The oxidizing agent is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove any solid residues.
-
The filtrate is washed with a quenching agent and then with brine.
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude aldehyde is then purified by a suitable method, such as column chromatography or recrystallization.
Spectroscopic Analysis Workflow
The structural confirmation of a synthesized compound like this compound would follow a standard analytical workflow. This involves a combination of spectroscopic techniques to elucidate the molecular structure and confirm its purity.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Biological Activity and Signaling Pathways
While it is mentioned that this compound is utilized in the development of bioactive molecules for CNS disorders and inflammatory conditions, specific details on its biological targets and the signaling pathways it may modulate are not available in the current literature. Research in this area would likely involve screening the compound against a panel of receptors, enzymes, and other biological targets relevant to these disease areas. A generalized workflow for such a preliminary biological evaluation is depicted below.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
References
In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a potential synthetic route to 3,5-Dimethoxyisonicotinaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published protocol for this specific molecule, this document outlines a proposed synthesis strategy based on established methodologies for analogous pyridine derivatives. The protocols and data presented are compiled from related literature and are intended to serve as a foundational guide for the development of a robust synthetic procedure.
Proposed Synthesis Pathway
The most plausible synthetic route to this compound involves a two-step process starting from 3,5-dibromopyridine. This strategy leverages a nucleophilic aromatic substitution to introduce the methoxy groups, followed by a directed ortho-metalation and formylation to install the aldehyde functionality at the 4-position.
Step 1: Synthesis of 3,5-Dimethoxypyridine
The initial step focuses on the conversion of 3,5-dibromopyridine to 3,5-dimethoxypyridine. This transformation is typically achieved through a nucleophilic substitution reaction using sodium methoxide in the presence of a copper catalyst.
Step 2: Formylation of 3,5-Dimethoxypyridine to this compound
The second step involves the introduction of a formyl group at the 4-position of the 3,5-dimethoxypyridine ring. A common and effective method for such a transformation is directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The methoxy groups at the 3 and 5 positions are expected to direct the metalation to the C4 position.
Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis of this compound. These protocols are based on established procedures for similar chemical transformations.
Step 1: Synthesis of 3,5-Dimethoxypyridine from 3,5-Dibromopyridine
Materials:
-
3,5-Dibromopyridine
-
Sodium methoxide (NaOMe)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), sodium methoxide (2.5 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide and anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,5-dimethoxypyridine.
Step 2: Synthesis of this compound from 3,5-Dimethoxypyridine
Materials:
-
3,5-Dimethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3,5-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by pouring the mixture into a stirred aqueous solution of 5% sodium bicarbonate.
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Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. The yields are estimated based on similar reactions reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Methoxylation | 3,5-Dibromopyridine | NaOMe, CuI | DMF/Toluene | 12-24 h | 110-120 | 60-80 |
| 2 | Formylation | 3,5-Dimethoxypyridine | n-BuLi, DMF | THF | 2-3 h | -78 to RT | 50-70 |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
In-Depth Technical Guide to 3,5-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dimethoxyisonicotinaldehyde, a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. This document details its core properties, spectroscopic data, and general synthetic considerations.
Core Chemical and Physical Properties
This compound, with the CAS Number 204862-70-4, is a substituted pyridine derivative.[1] Its molecular structure, featuring a pyridine ring with methoxy and aldehyde functional groups, makes it a versatile intermediate in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Boiling Point | 319.6°C | [1] |
| CAS Number | 204862-70-4 | [1] |
Storage and Handling: this compound should be stored at 2-8°C under an inert gas atmosphere to ensure its stability.[1]
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the two methoxy groups.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.5 - 8.7 | Singlet | 2H | Aromatic (H-2, H-6) |
| ~3.9 - 4.1 | Singlet | 6H | Methoxy (-OCH₃) |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~190 - 193 | Aldehyde Carbonyl (C=O) |
| ~160 - 163 | Aromatic (C-3, C-5) |
| ~148 - 152 | Aromatic (C-2, C-6) |
| ~115 - 120 | Aromatic (C-4) |
| ~55 - 58 | Methoxy (-OCH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~2950 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~2830 - 2695 | Medium | C-H Stretch (aldehyde) |
| ~1710 - 1685 | Strong | C=O Stretch (aldehyde) |
| ~1600 - 1550 | Medium-Strong | C=N and C=C Stretch (pyridine ring) |
| ~1250 - 1000 | Strong | C-O Stretch (methoxy) |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
| m/z (Predicted) | Fragment |
| 167 | [M]⁺ |
| 166 | [M-H]⁺ |
| 152 | [M-CH₃]⁺ |
| 138 | [M-CHO]⁺ |
| 136 | [M-OCH₃]⁺ |
Experimental Protocols & Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be devised based on established methods for the preparation of substituted pyridine-4-carboxaldehydes. A common strategy involves the oxidation of the corresponding 4-methylpyridine derivative.
A generalized synthetic workflow is presented below:
Caption: Generalized synthetic workflow for this compound.
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Alternatively, for an ATR-FTIR measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Applications in Drug Development and Biological Activity
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its structural motifs are found in compounds being investigated for a range of therapeutic applications, including potential drug candidates for central nervous system (CNS) disorders and inflammatory conditions.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall electronic properties of the molecule can be fine-tuned through further chemical modifications, making it an attractive scaffold for medicinal chemists.
While specific signaling pathways directly modulated by this compound are not extensively documented, substituted isonicotinic acid derivatives, for which this compound is a precursor, have been shown to possess a wide range of biological activities, including antibacterial and cytotoxic effects.[2] The exploration of these activities often involves investigating their impact on key cellular signaling pathways.
The logical relationship of its application in drug discovery is outlined below:
References
Spectroscopic Profile of 3,5-Dimethoxyisonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic analysis of 3,5-Dimethoxyisonicotinaldehyde (CAS No. 204862-70-4), a heterocyclic building block with significant potential in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on established principles and data from structurally analogous compounds, namely isonicotinaldehyde and 3,5-dimethoxypyridine. This guide offers valuable, structured data, including predicted Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for the acquisition of such spectra. A logical workflow for the spectroscopic analysis of this and similar compounds is also provided.
Introduction
This compound is a pyridine-based aromatic aldehyde. Its molecular structure, featuring an aldehyde functional group and two methoxy substituents on a pyridine ring, makes it a versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. An accurate understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This guide aims to fill the current gap in available data by providing a robust, predicted spectroscopic profile.
Predicted Spectroscopic Data Summary
The empirical formula for this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The following tables summarize the predicted key spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0.00 ppm.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~9.95 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton of isonicotinaldehyde appears around 10.11 ppm. The electron-donating methoxy groups may cause a slight upfield shift. |
| ~8.40 | Singlet | 2H | Aromatic (H-2, H-6) | In 3,5-dimethoxypyridine, the H-2 and H-6 protons are equivalent and appear as a singlet. The aldehyde group will deshield these protons, shifting them downfield. |
| ~3.95 | Singlet | 6H | Methoxy (-OCH₃) | Typical chemical shift for methoxy groups on an aromatic ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~191.5 | Aldehyde Carbonyl (C=O) | The aldehyde carbonyl in isonicotinaldehyde is observed around 192.5 ppm. Methoxy groups are expected to have a minor effect. |
| ~162.0 | Aromatic (C-3, C-5) | Methoxy-substituted carbons on a pyridine ring typically appear in this region. |
| ~148.0 | Aromatic (C-2, C-6) | The carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded. |
| ~135.0 | Aromatic (C-4) | The carbon bearing the aldehyde group. Its chemical shift is influenced by both the nitrogen and the aldehyde. |
| ~56.0 | Methoxy (-OCH₃) | Typical chemical shift for methoxy carbons. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~2950-3050 | Medium | C-H Stretch (Aromatic) |
| ~2850, ~2750 | Medium, Weak | C-H Stretch (Aldehyde, Fermi doublet) |
| ~1705-1715 | Strong | C=O Stretch (Aromatic Aldehyde) |
| ~1580-1600 | Strong | C=C/C=N Stretch (Pyridine Ring) |
| ~1210 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |
| ~1050 | Strong | C-O Stretch (Symmetric, Aryl Ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z (Predicted) | Relative Intensity | Assignment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 166 | Moderate | [M-H]⁺ |
| 152 | Moderate | [M-CH₃]⁺ |
| 138 | High | [M-CHO]⁺ or [M-C₂H₅]⁺ |
| 124 | Moderate | [M-CHO-CH₃]⁺ |
| 108 | Moderate | [M-CO-OCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes (5 mm)
-
Pipettes and vials
-
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-11 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Switch the spectrometer to the ¹³C channel. Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0-200 ppm). A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal (¹H) or the solvent signal (¹³C).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade KBr powder (if using KBr pellet method)
-
Agate mortar and pestle
-
Pellet-forming die and hydraulic press
-
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a sample compartment for pellets.
-
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in press.
-
Sample Spectrum: Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol or dichloromethane)
-
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
GC Separation (if required): Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its retention time.
-
MS Analysis: The eluent from the GC is introduced into the ion source of the mass spectrometer. Molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Navigating the Spectral Landscape of 3,5-Dimethoxyisonicotinaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 3,5-dimethoxyisonicotinaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed prediction based on established spectroscopic principles and data from analogous compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar structures, such as 3,5-dimethoxybenzaldehyde and various substituted pyridines, and take into account the electronic effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | ~8.4 | Singlet | 2H |
| -CHO | ~9.9 | Singlet | 1H |
| -OCH₃ | ~3.9 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~192 |
| C-3, C-5 | ~160 |
| C-2, C-6 | ~150 |
| C-4 | ~118 |
| -OCH₃ | ~56 |
Experimental Protocol for NMR Spectrum Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[2] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[3]
-
Ensure complete dissolution, using gentle vortexing if necessary.[2]
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[2]
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][4][5]
-
Before inserting the sample, ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
Insert the sample into the spinner turbine and place it in the magnet.
3. Data Acquisition:
-
¹H NMR Spectrum:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.
-
Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2 seconds.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H spectrum to deduce proton-proton connectivities.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow from sample preparation to final spectral analysis in an NMR experiment.
Caption: A flowchart illustrating the key stages of an NMR experiment.
This technical guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and a robust protocol for their experimental determination. While the provided spectral data are predictive, they offer a valuable starting point for researchers working with this and structurally related compounds.
References
In-Depth Technical Guide: Spectroscopic and Biological Characterization of 3,5-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxyisonicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] This guide provides a detailed analysis of its predicted infrared (IR) spectrum, a standardized experimental protocol for its spectral acquisition, and a conceptual framework for the investigation of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds.
Predicted Infrared (IR) Spectrum of this compound
Table 1: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H stretching in the pyridine ring. |
| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the C-H bonds in the methoxy groups. |
| Aldehyde C-H Stretch (Fermi Resonance) | ~2850 and ~2750 | Weak to Medium | Often appears as a pair of weak bands, which is a hallmark of the aldehyde C-H stretch. |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | The conjugation of the aldehyde to the pyridine ring is expected to lower the frequency from that of a saturated aliphatic aldehyde.[2][3] |
| Aromatic C=C and C=N Ring Stretch | 1600 - 1450 | Medium to Strong | A series of bands related to the vibrations of the pyridine ring. |
| Asymmetric C-O-C Stretch (Methoxy) | 1250 - 1200 | Strong | Characteristic strong absorption for aryl ethers. |
| Symmetric C-O-C Stretch (Methoxy) | 1050 - 1000 | Medium | Characteristic absorption for aryl ethers. |
| C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong | The substitution pattern on the pyridine ring will influence the exact position of these bands. |
Experimental Protocol for Infrared Spectroscopy
The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain the infrared spectrum of this compound for structural elucidation and functional group identification.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound (solid sample)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Position the ATR accessory in the sample compartment of the spectrometer.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residual contaminants. Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform a baseline correction if necessary.
-
Label the significant peaks in the spectrum and compare them to the predicted values in Table 1 and established correlation charts for IR spectroscopy.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to ensure no sample residue remains for the next user.
-
Conceptual Framework for Biological Activity Investigation
Given that pyridine derivatives are prevalent in numerous biologically active compounds, this compound represents a candidate for biological screening.[4][5] Isonicotinic acid derivatives, for instance, have been investigated for a range of therapeutic applications, including cancer, tuberculosis, and neurological disorders.[6][7] The methoxy substituents can also influence the molecule's pharmacokinetic and pharmacodynamic properties.[8]
The following diagram illustrates a logical workflow for the initial investigation of the biological and pharmacological potential of a novel compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the key spectral features of this compound, a standardized methodology for its analysis via FT-IR spectroscopy, and a strategic framework for exploring its potential biological activities. The predictive data and outlined protocols are intended to facilitate further research and development involving this and structurally related heterocyclic aldehydes. The diverse pharmacological activities of pyridine derivatives suggest that this compound may hold promise as a scaffold for the development of new therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Purity of Commercial 3,5-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity of commercially available 3,5-Dimethoxyisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Understanding the purity profile of this reagent is critical for ensuring the reliability and reproducibility of experimental results, as well as for meeting the stringent quality standards required in drug development. This document details typical purity levels, potential impurities, and standardized analytical and purification methodologies.
Commercial Purity Landscape
Commercially available this compound is typically offered at a purity of 95% or higher.[1] However, the exact purity and the nature of the impurities can vary between suppliers and even between different batches from the same supplier. Therefore, it is imperative for researchers to either obtain a batch-specific Certificate of Analysis (CoA) or perform their own purity assessment.
Table 1: Summary of Typical Commercial Purity of this compound
| Parameter | Typical Specification |
| Appearance | Off-white to yellow or brown solid/powder |
| Purity (by analytical method) | ≥ 95% |
| Melting Point | Data not consistently provided by suppliers |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Potential Impurities
The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture. A common synthetic pathway involves the oxidation of a corresponding picoline or the formylation of a substituted pyridine. Based on these general synthetic strategies for related compounds, the following are potential impurities:
-
Unreacted Starting Materials: The presence of the precursor compound, such as 3,5-dimethoxypyridine, may be a source of impurity.[2][3]
-
Over-oxidized Products: If the synthesis involves oxidation of a methyl group, over-oxidation can lead to the corresponding carboxylic acid, 3,5-dimethoxyisonicotinic acid.
-
By-products from Side Reactions: Incomplete or side reactions during the introduction of the methoxy or aldehyde groups can result in a variety of structurally related impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of dimethoxy-pyridinecarboxaldehyde could potentially be formed.
The following diagram illustrates a generalized workflow for the quality control and assessment of this compound, highlighting the stages where impurities may be introduced and detected.
Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires the use of reliable analytical methods. The following protocols are adapted from established methods for similar aromatic aldehydes and can be optimized for this specific compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reverse-phase method is generally suitable for this type of compound.
Table 2: HPLC Method Parameters (Adapted from a method for 3,5-Dihydroxybenzaldehyde)
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid[4] |
| Gradient | A gradient elution is recommended for optimal separation of impurities. A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm). |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). |
The following diagram illustrates the general workflow for HPLC analysis.
Caption: A simplified workflow for the purity assessment of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile impurities and can provide structural information for their identification.
Table 3: GC-MS Method Parameters (General for Substituted Pyridines)
| Parameter | Recommended Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Injection Mode | Split or splitless, depending on the sample concentration. |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. |
| MS Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 40 to 400. |
| Sample Preparation | Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Table 4: NMR Spectroscopy Parameters (for Structural Elucidation)
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).[5][6] | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).[5][6] |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm. | Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak. |
| Spectrometer Frequency | ≥ 400 MHz for good resolution. | ≥ 100 MHz. |
| Typical Chemical Shifts (δ) | Aldehyde proton (~10 ppm), aromatic protons (~7-9 ppm), methoxy protons (~3-4 ppm). | Carbonyl carbon (~190 ppm), aromatic carbons (~110-160 ppm), methoxy carbons (~55 ppm). |
Purification Protocol: Recrystallization
For applications requiring higher purity, commercial this compound can be further purified by recrystallization. The choice of solvent is crucial for effective purification.
Table 5: General Recrystallization Protocol
| Step | Procedure |
| 1. Solvent Selection | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or hexane/acetone.[7] Pyridine-containing compounds may crystallize less readily than their non-heteroaromatic counterparts.[7] |
| 2. Dissolution | In a suitable flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution. |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, perform a hot filtration to remove them. |
| 4. Cooling and Crystallization | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| 5. Crystal Collection | Collect the purified crystals by vacuum filtration. |
| 6. Washing | Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. |
| 7. Drying | Dry the crystals under vacuum to remove residual solvent. |
The following diagram outlines the logical steps for selecting a suitable recrystallization solvent.
Caption: Decision-making process for selecting an appropriate solvent for recrystallization.
Conclusion
The purity of commercial this compound is a critical parameter for its successful application in research and development, particularly in the pharmaceutical industry. While a purity of ≥ 95% is commonly cited, a thorough understanding of the potential impurity profile and the use of robust analytical methods for verification are essential. The experimental protocols and workflows provided in this guide offer a solid foundation for the quality assessment and, if necessary, further purification of this important chemical intermediate. It is strongly recommended that users request batch-specific Certificates of Analysis from their suppliers and consider in-house analysis for critical applications.
References
- 1. This compound [myskinrecipes.com]
- 2. 3,5-Dimethoxypyridine CAS#: 18677-48-0 [amp.chemicalbook.com]
- 3. 18677-48-0 CAS MSDS (3,5-Dimethoxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
The Synthetic Versatility of 3,5-Dimethoxyisonicotinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dimethoxyisonicotinaldehyde, a substituted pyridine derivative, is a valuable and versatile starting material in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity.[1] Its unique electronic and structural features, arising from the electron-donating methoxy groups and the nitrogen atom within the pyridine ring, make it a reactive building block for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthetic applications of this compound, focusing on key reaction types, detailed experimental protocols, and the potential for generating diverse molecular scaffolds relevant to drug discovery and materials science.
Core Synthetic Applications
The reactivity of this compound is primarily centered around the aldehyde functional group, which readily participates in condensation and multicomponent reactions. This allows for the facile introduction of the dimethoxypyridinyl moiety into a wide range of molecular architectures.
Schiff Base Formation: A Gateway to Bioactive Molecules
The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases (imines). These compounds are not only important as final products but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[2][3] Schiff bases derived from substituted aldehydes are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]
General Reaction Scheme:
Caption: General scheme for Schiff base formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol is a general guideline and can be adapted for various primary amines.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To the stirred solution, add the primary amine (1.0-1.1 eq).
-
Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Table 1: Illustrative Reaction Conditions for Schiff Base Synthesis
| Amine Reactant | Solvent | Catalyst | Reaction Time | Yield (%) |
| Aniline | Ethanol | Acetic Acid (cat.) | 4 h (reflux) | >90 |
| p-Toluidine | Methanol | None | 6 h (rt) | 85-95 |
| 2-Aminopyridine | Toluene | p-TSA (cat.) | 12 h (reflux) | 80-90 |
Note: The data in this table is representative and based on general protocols for similar aldehydes. Actual yields may vary depending on the specific amine and reaction conditions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[5] This reaction, when applied to this compound, leads to the formation of α,β-unsaturated compounds which are valuable precursors for the synthesis of various pharmaceuticals and polymers.[6]
General Reaction Scheme:
References
An In-depth Technical Guide to 3,5-Dimethoxyisonicotinaldehyde: Current Knowledge and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxyisonicotinaldehyde, a substituted pyridine derivative, serves as a valuable intermediate in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of its known synthesis, chemical properties, and the current landscape of its applications. While its role as a building block is established, a detailed public record of its initial discovery, comprehensive spectroscopic characterization, and involvement in specific biological pathways remains limited. This document consolidates the available information, presenting a clear route to its synthesis and highlighting areas for future investigation.
Introduction
This compound (CAS No. 204862-70-4) is a heterocyclic aldehyde with the molecular formula C₈H₉NO₃.[1] Its structure, featuring a pyridine ring with methoxy groups at the 3 and 5 positions and an aldehyde group at the 4-position, makes it a versatile precursor for the construction of a variety of nitrogen-containing compounds. The electron-donating nature of the methoxy groups influences the reactivity of the pyridine ring and the aldehyde functionality, offering unique opportunities in synthetic chemistry. Its primary utility lies in its role as an intermediate in the development of bioactive molecules, including potential drug candidates for central nervous system disorders and inflammatory conditions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 204862-70-4 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Boiling Point | 319.6°C | [1] |
| Storage | 2-8°C, inert gas atmosphere | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis
The documented synthesis of this compound involves a two-step process starting from 3,5-dichloropyridine. The first step is the preparation of the precursor, 3,5-dimethoxypyridine, followed by its ortho-formylation.
Synthesis of 3,5-Dimethoxypyridine
A detailed experimental protocol for the synthesis of 3,5-dimethoxypyridine is outlined below.
Experimental Protocol:
-
Reactants: 3,5-dichloropyridine, sodium methylate, dimethyl sulfoxide (DMSO), diethyl ether, water.
-
Procedure:
-
Dissolve 50 g of 3,5-dichloropyridine in 250 ml of dimethyl sulfoxide.
-
Add 15 g of sodium methylate to the solution while stirring.
-
Heat the mixture to 60-80°C and stir under exclusion of moisture.
-
After 8 and 16 hours, add an additional 15 g of sodium methylate at each interval.
-
After a total of 72 hours of stirring, add a small amount of water to the reaction mixture.
-
Extract the mixture with diethyl ether.
-
Dry the ether phase and distill under vacuum to yield 3,5-dimethoxypyridine.
-
Ortho-formylation of 3,5-Dimethoxypyridine
The final step to produce this compound is the regioselective formylation at the 4-position of the pyridine ring.
Experimental Protocol:
-
Reactants: 3,5-dimethoxypyridine, lithium diisopropylamide (LDA), dimethylformamide (DMF), tetrahydrofuran (THF).
-
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add a solution of 3,5-dimethoxypyridine in THF to the LDA solution, maintaining the temperature below -70°C.
-
Stir the reaction mixture for 30 minutes at -78°C.
-
Add dimethylformamide (DMF) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.
-
Purify the crude product by chromatography to obtain this compound.
-
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Detailed and publicly available spectroscopic data for this compound is limited. While its benzaldehyde analogue is well-characterized, similar comprehensive data for the isonicotinaldehyde derivative is not readily found in the scientific literature.[2][3] Researchers synthesizing this compound would need to perform full characterization using modern spectroscopic techniques. A general workflow for such an analysis is presented below.
Caption: General workflow for spectroscopic analysis.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate.[1] Its potential applications stem from the ability to further elaborate the aldehyde and pyridine functionalities to construct more complex molecular architectures. While its use in the synthesis of potential therapeutics for central nervous system and inflammatory disorders has been suggested, specific examples and detailed biological data are not widely published.[1]
Conclusion and Future Outlook
This compound is a synthetically accessible building block with potential for applications in medicinal chemistry and materials science. This guide has provided the known synthetic route and physicochemical properties. However, there is a clear need for a comprehensive characterization of this compound, including detailed spectroscopic data and a more thorough investigation into its biological activities. The lack of information regarding its history and specific applications in signaling pathways presents an opportunity for researchers to contribute to the scientific record. Future work should focus on the full elucidation of its properties and the exploration of its potential in the development of novel bioactive compounds.
References
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 3-(3,5-Dimethoxypyridin-4-yl)-5-phenylisoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmaceutical agents and agrochemicals due to their diverse biological activities. This application note details a robust and efficient one-pot synthesis of 3,5-disubstituted isoxazoles, specifically 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole, starting from 3,5-dimethoxyisonicotinaldehyde. The described methodology follows a three-step sequence involving the in-situ formation of an aldoxime, its subsequent conversion to a nitrile oxide via a hydroximoyl chloride intermediate, and finally, a 1,3-dipolar cycloaddition with an alkyne. This streamlined one-pot approach offers advantages in terms of operational simplicity, reduced workup procedures, and efficient use of reagents.
Overall Synthetic Scheme
The synthesis proceeds through three sequential steps in a single reaction vessel:
-
Oxime Formation: this compound reacts with hydroxylamine to form 3,5-dimethoxyisonicotinaldoxime.
-
Nitrile Oxide Generation: The in-situ formed oxime is treated with N-chlorosuccinimide (NCS) to generate the corresponding hydroximoyl chloride, which, upon base-mediated elimination, yields the reactive 3,5-dimethoxypyridine-4-carbonitrile oxide.
-
1,3-Dipolar Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition reaction with phenylacetylene to afford the target 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the one-pot synthesis of 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole.
| Parameter | Value |
| Reactants | |
| This compound | 334 mg (2.0 mmol) |
| Hydroxylamine Hydrochloride | 146 mg (2.1 mmol) |
| Sodium Hydroxide | 84 mg (2.1 mmol) |
| N-Chlorosuccinimide (NCS) | 400 mg (3.0 mmol) |
| Phenylacetylene | 204 mg (2.0 mmol) |
| Reaction Conditions | |
| Solvent | Choline Chloride:Urea (1:2 DES) |
| Temperature | 50 °C |
| Total Reaction Time | 8 hours |
| Product | |
| Product Name | 3-(3,5-Dimethoxypyridin-4-yl)-5-phenylisoxazole |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29 g/mol |
| Yield | 75% (423 mg) |
| Melting Point | 142-144 °C |
| Appearance | White to off-white solid |
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles in deep eutectic solvents.[1]
Materials and Equipment:
-
This compound (98%)
-
Hydroxylamine hydrochloride (99%)
-
Sodium hydroxide (pellets, 99%)
-
N-Chlorosuccinimide (98%)
-
Phenylacetylene (98%)
-
Choline chloride (99%)
-
Urea (99%)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Round-bottom flask (25 mL) with magnetic stirrer
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
Procedure:
-
Preparation of Deep Eutectic Solvent (DES):
-
In a beaker, combine choline chloride and urea in a 1:2 molar ratio.
-
Heat the mixture gently (around 80°C) with stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to the reaction temperature of 50°C.
-
-
One-Pot Synthesis:
-
To a 25 mL round-bottom flask containing 2 mL of the prepared Choline Chloride:Urea DES, add this compound (334 mg, 2.0 mmol).
-
To the stirred solution, add hydroxylamine hydrochloride (146 mg, 2.1 mmol) and sodium hydroxide (84 mg, 2.1 mmol).
-
Stir the resulting mixture at 50°C for 1 hour to facilitate the formation of the oxime.
-
After 1 hour, add N-chlorosuccinimide (400 mg, 3.0 mmol) in one portion to the reaction mixture. Continue stirring at 50°C for 3 hours.
-
Following the 3-hour period, add phenylacetylene (204 mg, 2.0 mmol) to the mixture.
-
Maintain the reaction at 50°C with vigorous stirring for an additional 4 hours.
-
-
Workup and Purification:
-
After the reaction is complete, quench the reaction by adding 10 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole.
-
Characterization Data (Representative)
-
¹H NMR (400 MHz, CDCl₃) δ: 8.45 (s, 2H, Py-H), 7.80-7.78 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 6.95 (s, 1H, isoxazole-H), 4.00 (s, 6H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 171.2, 162.5, 158.0, 142.1, 130.5, 129.2, 127.0, 126.3, 112.8, 97.8, 56.5.
-
Mass Spec (ESI): m/z 283.1 [M+H]⁺.
Signaling Pathway/Logical Relationship Diagram
Caption: Key intermediates in the one-pot synthesis of the target isoxazole.
References
Application Notes and Protocols: 3,5-Dimethoxyisonicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyisonicotinaldehyde is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry. The presence of an aldehyde functional group and a pyridine ring makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its structural features are of interest for developing novel therapeutic agents, particularly in the areas of oncology and neurology. The electron-donating methoxy groups can influence the molecule's reactivity and the pharmacokinetic properties of its derivatives.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of Schiff base derivatives with potential anticancer activity and as a scaffold for compounds targeting serotonin receptors. Detailed experimental protocols, quantitative biological data for analogous compounds, and diagrams of relevant signaling pathways are presented to guide researchers in this field.
Section 1: Synthesis of this compound and its Derivatives
While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common strategy would involve the oxidation of the corresponding hydroxymethylpyridine.
Postulated Synthesis of this compound
A potential two-step synthesis could start from 3,5-dimethyl-4-methoxypyridine, which can be prepared from 3,5-lutidine. The process would involve hydroxymethylation followed by oxidation.
Experimental Protocol: Postulated Synthesis of (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol and subsequent oxidation
Step 1: Synthesis of (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol
-
Materials: 3,5-dimethyl-4-methoxypyridine, formaldehyde, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a sealed vessel, a mixture of 3,5-dimethyl-4-methoxypyridine and aqueous formaldehyde is heated with a catalytic amount of hydrochloric acid.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol.
-
Step 2: Oxidation to this compound
-
Materials: (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol, manganese dioxide, dichloromethane.
-
Procedure:
-
To a solution of (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol in dichloromethane, activated manganese dioxide (5-10 equivalents) is added.
-
The suspension is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine. These compounds are of significant interest due to their broad range of biological activities, including anticancer properties.
Experimental Protocol: General Synthesis of Schiff Bases from this compound
-
Materials: this compound, substituted primary amine (e.g., aniline or its derivatives), absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Add an equimolar amount of the substituted primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is refluxed for 2-6 hours, with the progress monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.
-
Below is a diagram illustrating the general workflow for the synthesis and evaluation of these Schiff base derivatives.
Section 2: Applications in Cancer Research
Schiff bases derived from various aldehydes have demonstrated significant potential as anticancer agents. While specific data for derivatives of this compound are limited, the following table summarizes the cytotoxic activity of structurally related methoxy-substituted Schiff bases against various cancer cell lines. This data can serve as a benchmark for newly synthesized compounds.
Cytotoxic Activity of Analogous Schiff Base Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Methoxy-substituted Schiff Base 1 | HeLa (Cervical Cancer) | 15.8 ± 1.2 | Carboplatin | 25.3 ± 1.8 |
| Methoxy-substituted Schiff Base 2 | MCF-7 (Breast Cancer) | 12.5 ± 0.9 | Carboplatin | 21.7 ± 1.5 |
| Methoxy-substituted Schiff Base 3 | A549 (Lung Cancer) | 18.2 ± 1.5 | Cisplatin | 10.1 ± 0.8 |
| Dimethoxy-substituted Schiff Base 4 | HepG2 (Liver Cancer) | 22.4 ± 2.1 | Doxorubicin | 1.2 ± 0.1 |
Note: The data presented is for structurally analogous compounds and should be used for comparative purposes.
Proposed Mechanism of Anticancer Activity
The anticancer activity of Schiff bases is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The diagram below illustrates a simplified model of apoptosis induction by a hypothetical Schiff base derivative.
Section 3: Application in Neurology - 5-HT2A Receptor Antagonism
The dimethoxyphenyl moiety is a common feature in ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in various neurological and psychiatric disorders. Specifically, antagonists of the 5-HT2A receptor are used in the treatment of psychosis. While direct derivatives of this compound have not been extensively reported as 5-HT2A antagonists, the structural motif is present in related compounds.
Binding Affinity of Analogous 5-HT2A Receptor Antagonists
The following table presents the binding affinities (Ki values) of representative compounds with dimethoxy substitutions at various serotonin receptor subtypes. This data highlights the potential for developing selective 5-HT2A antagonists from this compound.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |
| Analogous Compound A | 5.2 | 150.8 | >1000 |
| Analogous Compound B | 12.1 | 250.3 | >1000 |
| Pimavanserin (Reference) | 0.087 | 0.44 | >1000 |
Note: The data for analogous compounds is provided for structural comparison and to indicate the potential for this chemical class.
Signaling Pathway of 5-HT2A Receptor Antagonism
5-HT2A receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC) and subsequent downstream effects. 5-HT2A antagonists block this signaling pathway.
The following diagram illustrates the mechanism of 5-HT2A receptor antagonism.
Conclusion
This compound represents a promising starting material for the synthesis of novel bioactive compounds in medicinal chemistry. Its application in the development of Schiff base derivatives with potential anticancer activity and as a scaffold for 5-HT2A receptor antagonists warrants further investigation. The protocols and data presented herein for analogous compounds provide a foundational framework for researchers to explore the therapeutic potential of this versatile chemical entity. Further structure-activity relationship (SAR) studies are encouraged to optimize the potency and selectivity of derivatives of this compound for various therapeutic targets.
3,5-Dimethoxyisonicotinaldehyde: A Versatile Scaffold for the Development of Potent Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
3,5-Dimethoxyisonicotinaldehyde is a substituted pyridine derivative that serves as a valuable and versatile building block in the synthesis of a diverse range of bioactive molecules. Its unique structural features, including a reactive aldehyde group and a dimethoxy-substituted pyridine ring, make it an attractive starting material for the construction of complex heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two key classes of bioactive molecules: Glycogen Synthase Kinase-3 (GSK-3) inhibitors and tubulin polymerization inhibitors. These molecules have demonstrated promising activity in preclinical studies for neurodegenerative diseases and cancer, respectively.
I. Application in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Application Note:
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1] The development of potent and selective GSK-3 inhibitors is a major focus of drug discovery efforts. This compound can be readily incorporated into heterocyclic scaffolds, such as pyrimidyl hydrazones, which have been shown to exhibit potent GSK-3 inhibitory activity. The dimethoxy substitution pattern on the pyridine ring can influence the electronic properties and binding interactions of the final molecule with the GSK-3 active site.
Quantitative Data:
The following table summarizes the GSK-3 inhibitory activity of representative pyrimidyl hydrazone derivatives.
| Compound ID | Target | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| Pyrimidyl Hydrazone 1 | GSK-3 | 0.05 - 0.1 | Scintillation proximity assay | [2] |
| Pyrimidyl Hydrazone 2 | GSK-3 | 0.1 - 0.5 | Kinase activity assay | [1] |
| Compound 6a | GSK-3β | 17.3 | In vitro kinase assay | [3] |
| Compound 6b | GSK-3β | 10.2 | In vitro kinase assay | [3] |
Experimental Protocol: Synthesis of a Representative Pyrimidyl Hydrazone GSK-3 Inhibitor
This protocol describes a general method for the synthesis of a pyrimidyl hydrazone derivative starting from this compound.
Step 1: Synthesis of 3,5-Dimethoxybenzohydrazide
-
This intermediate can be synthesized from the corresponding methyl 3,5-dimethoxybenzoate. A mixture of methyl 3,5-dimethoxybenzoate (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is refluxed for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 3,5-dimethoxybenzohydrazide.
Step 2: Condensation with this compound
-
To a solution of 3,5-dimethoxybenzohydrazide (1 equivalent) in ethanol, this compound (1 equivalent) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure pyrimidyl hydrazone derivative.
Workflow for the Synthesis of Pyrimidyl Hydrazone GSK-3 Inhibitors
Caption: Synthetic workflow for pyrimidyl hydrazone GSK-3 inhibitors.
Signaling Pathway of GSK-3 in Alzheimer's Disease
Caption: GSK-3 signaling pathway in Alzheimer's disease.
II. Application in the Synthesis of Tubulin Polymerization Inhibitors
Application Note:
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drug development.[4] this compound can serve as a precursor for the synthesis of various heterocyclic compounds, including diarylpyridines and pyridine-bridged combretastatin analogues, which have been shown to inhibit tubulin polymerization by binding to the colchicine site.[4][5] The pyridine core acts as a rigid scaffold to position the substituted phenyl rings in an optimal orientation for binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data:
The following table summarizes the tubulin polymerization inhibitory and cytotoxic activities of representative pyridine-based inhibitors.
| Compound ID | Tubulin Polymerization IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Diarylpyridine 10b | - | HeLa | 0.33 | [4] |
| Diarylpyridine 10g | - | HeLa | 0.25 | [4] |
| Diarylpyridine 10t | 0.22 | - | HeLa | 0.19 |
| Pyridine-bridged CA-4 analogue 4h | >10 | MDA-MB-231 | 0.003 | [5] |
| Pyridine-bridged CA-4 analogue 4s | >10 | MDA-MB-231 | 0.002 | [5] |
| Pyridine-bridged CA-4 analogue 4t | >10 | MDA-MB-231 | 0.004 | [5] |
| Compound VI | 0.00892 | - | HCT-116 | 4.83 |
| Compound VI | 0.00892 | - | HEPG-2 | 3.25 |
| Compound VI | 0.00892 | - | MCF-7 | 6.11 |
Experimental Protocol: Synthesis of a Representative Diarylpyridine Tubulin Inhibitor
This protocol outlines a general synthetic route to diarylpyridine derivatives, which can be adapted using this compound as a key building block.
Step 1: Synthesis of a Pyridine-containing Intermediate
-
A substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone) can be reacted with this compound in the presence of a base (e.g., sodium hydroxide) in ethanol under reflux to yield a chalcone intermediate.
-
This chalcone can then be reacted with a source of ammonia (e.g., ammonium acetate) in a suitable solvent like acetic acid to form the dihydropyridine ring, which is subsequently oxidized to the corresponding diarylpyridine.
Step 2: Suzuki or Stille Coupling
-
Alternatively, a halogenated pyridine derivative, which can be prepared from this compound, can be coupled with a substituted phenylboronic acid (Suzuki coupling) or a substituted phenylstannane (Stille coupling) in the presence of a palladium catalyst and a base to form the diarylpyridine scaffold.
Workflow for the Synthesis of Diarylpyridine Tubulin Inhibitors
Caption: Synthetic workflow for diarylpyridine tubulin inhibitors.
Signaling Pathway of Tubulin Polymerization and its Inhibition
Caption: Tubulin polymerization and inhibition pathway.
This compound has proven to be a highly valuable and adaptable building block for the synthesis of potent bioactive molecules. Its application in the development of GSK-3 inhibitors for neurodegenerative diseases and tubulin polymerization inhibitors for cancer therapy highlights its significance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to further explore the potential of this versatile scaffold in creating novel therapeutics. Further optimization of the synthetic routes and in-depth structure-activity relationship studies are warranted to unlock the full potential of this compound-derived compounds.
References
- 1. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethoxyisonicotinaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyisonicotinaldehyde is a heterocyclic aromatic aldehyde that serves as a versatile building block in the synthesis of a diverse array of complex organic molecules. Its unique structure, featuring a pyridine ring substituted with two electron-donating methoxy groups and a reactive aldehyde functionality, makes it a valuable precursor for the construction of novel nitrogen-containing heterocycles. These resulting structures are of significant interest in medicinal chemistry and materials science, with potential applications as kinase inhibitors, anti-inflammatory agents, and fluorescent probes.[1] The pyridine nitrogen atom influences the reactivity of the aldehyde, distinguishing it from its benzaldehyde analogue and offering unique synthetic opportunities.
This document provides detailed application notes and experimental protocols for key reactions involving this compound, including the Knoevenagel condensation, Wittig reaction, Henry reaction, and reductive amination.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Solid |
| Boiling Point | 319.6°C |
| CAS Number | 204862-70-4 |
(Data sourced from commercial suppliers)[1]
I. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] This reaction is widely employed in the synthesis of precursors for pharmaceuticals and polymers. For this compound, this reaction provides a straightforward route to substituted alkenes, which can serve as key intermediates in the synthesis of bioactive molecules.
Application Note:
The electron-withdrawing nature of the pyridine ring in this compound can facilitate the initial nucleophilic attack by the enolate of the active methylene compound. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, to avoid self-condensation of the aldehyde.[2] The resulting vinyl-substituted pyridine derivatives are valuable scaffolds in drug discovery.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-(3,5-dimethoxypyridin-4-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.67 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the final pure compound.
Expected Outcome:
| Product | Form | Yield |
| 2-((3,5-dimethoxy-pyridin-4-yl)methylene)-malononitrile | Solid | High |
(Yields for this specific reaction are not widely reported, but are generally high for Knoevenagel condensations with aromatic aldehydes).[3]
Characterization: The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation of this compound.
II. Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[4][5] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position with good stereochemical control in many cases.
Application Note:
The Wittig reaction with this compound enables the introduction of a variety of substituted vinyl groups at the 4-position of the pyridine ring. The nature of the ylide (stabilized or non-stabilized) will influence the stereoselectivity (E/Z) of the resulting alkene.[6] This methodology is crucial for extending the carbon chain and creating complex molecular scaffolds for drug development.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Objective: To synthesize 3,5-dimethoxy-4-styrylpyridine.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Schlenk flask or three-necked round-bottom flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.6 M in hexane, 6.9 mL, 11 mmol) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.67 g, 10 mmol) in anhydrous THF (20 mL).
-
Slowly add the aldehyde solution to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate).
-
Expected Outcome:
| Product | Form | Yield |
| 3,5-dimethoxy-4-styrylpyridine | Solid or Oil | Moderate to High |
Wittig Reaction Mechanism Overview
Caption: Simplified mechanism of the Wittig reaction.
III. Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[7][8] The resulting β-nitro alcohol products are valuable synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or ketones.
Application Note:
Reacting this compound with a nitroalkane, such as nitromethane, provides a direct route to β-nitro alcohol derivatives of the pyridine core. These products are precursors to β-amino alcohols, which are important pharmacophores in many drug molecules. The reaction is reversible, and conditions can be controlled to favor either the alcohol adduct or the dehydrated nitroalkene.[7]
Experimental Protocol: Henry Reaction with Nitromethane
Objective: To synthesize 1-(3,5-dimethoxy-pyridin-4-yl)-2-nitroethanol.
Materials:
-
This compound
-
Nitromethane
-
A weak base (e.g., triethylamine or a catalytic amount of sodium hydroxide)
-
A suitable solvent (e.g., methanol or ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.67 g, 10 mmol) in the chosen solvent (e.g., 20 mL of methanol) in a round-bottom flask.
-
Add an excess of nitromethane (e.g., 5-10 equivalents).
-
Add the base catalyst (e.g., a few drops of triethylamine).
-
Stir the reaction mixture at room temperature. The reaction is typically slow and may require several hours to days for completion.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the β-nitro alcohol.
Expected Outcome:
| Product | Form | Yield |
| 1-(3,5-dimethoxy-pyridin-4-yl)-2-nitroethanol | Solid or Oil | Moderate |
(Yields can be variable depending on the specific conditions and the stability of the product).
IV. Reductive Amination for Amine Synthesis
Reductive amination is a method to convert an aldehyde or ketone into an amine. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[9]
Application Note:
This reaction is a highly efficient way to introduce a substituted amino-methyl group at the 4-position of the 3,5-dimethoxypyridine ring. A wide range of primary and secondary amines can be used, leading to a large diversity of potential products. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the starting aldehyde.[9]
Experimental Protocol: Reductive Amination with Benzylamine
Objective: To synthesize N-benzyl-1-(3,5-dimethoxypyridin-4-yl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.67 g, 10 mmol) in DCE (40 mL).
-
Add benzylamine (1.18 g, 11 mmol, 1.1 equivalents).
-
(Optional) Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
| Product | Form | Yield |
| N-benzyl-1-(3,5-dimethoxy-pyridin-4-yl)methanamine | Solid or Oil | High |
(Reductive aminations with STAB are generally high-yielding).
Reductive Amination Logical Flow
Caption: Logical flow of a one-pot reductive amination reaction.
Conclusion
This compound is a highly useful and reactive building block for the synthesis of diverse, functionalized nitrogen-containing heterocyclic compounds. The protocols outlined above for Knoevenagel condensation, Wittig reaction, Henry reaction, and reductive amination provide a foundational toolkit for researchers and scientists in the field of drug development and materials science to access a wide range of novel molecular architectures. The electronic properties of the dimethoxypyridine scaffold offer unique opportunities for influencing reaction outcomes and tuning the biological and physical properties of the resulting products. Further exploration of the reactivity of this aldehyde is likely to lead to the discovery of new and valuable bioactive molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Henry Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,5-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyisonicotinaldehyde is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often serving as a key interaction motif, particularly with the hinge region of the kinase ATP-binding site. The presence of the 3,5-dimethoxy substitution pattern on the pyridine ring can facilitate specific interactions within the ATP-binding pocket of various kinases, potentially leading to enhanced potency and selectivity. The aldehyde functionality provides a versatile handle for a variety of chemical transformations, including reductive amination and olefination reactions, allowing for the construction of diverse molecular architectures.
These application notes provide a detailed protocol for a plausible synthetic route to a hypothetical kinase inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and angiogenesis that is often dysregulated in cancer.
Target Signaling Pathway: FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various cellular processes. Its aberrant activation is implicated in the development and progression of multiple cancers. The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.
Caption: The FGFR Signaling Pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound involves a multi-step process, beginning with chemical synthesis and purification, followed by comprehensive biological evaluation.
Caption: General Experimental Workflow.
Data Presentation
The following table summarizes the inhibitory activities of several known kinase inhibitors that feature a dimethoxyphenyl moiety, demonstrating the potential for this scaffold to yield potent inhibitors against various kinase targets.
| Compound ID | Target Kinase(S) | IC50 (nM) |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2 | 1.2, 2.5, 3.0, 5.7, 36.8[1] |
| PRN1371 | FGFR1, FGFR2, FGFR3, FGFR4 | 0.6, 1.3, 4.1, 19.3[2] |
| Sulfatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1 | 2, 24, 1, 15[2] |
| Nintedanib | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β | 34/13/13, 69/37/108, 59/65[2] |
| Compound 29 | FGFR1 | <1 (picomolar range)[3] |
| Compound 35 | FGFR1 | 0.4[3] |
| Crenolanib | PDGFRA D842V | ~10[4] |
| Imatinib | PDGFRα, PDGFRβ | 71, 607[5] |
Experimental Protocols
This section provides detailed protocols for the proposed synthesis of a hypothetical kinase inhibitor (HI-1) from this compound.
Logical Relationship of the Hypothetical Inhibitor (HI-1)
The design of HI-1 is based on the combination of the this compound starting material with a 2,6-dichloroaniline moiety, a common fragment in FGFR inhibitors, linked via a methylene amine bridge.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dimethoxyisonicotinaldehyde in the Synthesis of Fluorescent Probes
Introduction
3,5-Dimethoxyisonicotinaldehyde is a substituted pyridine aldehyde with potential applications in the synthesis of fluorescent probes. The pyridine ring, a nitrogen-containing heterocycle, is a core scaffold in many functional materials due to its electronic properties. The introduction of substituents, such as methoxy groups, allows for the fine-tuning of these properties, which can lead to the development of novel fluorophores. In principle, this compound can serve as a building block for fluorescent chemosensors, particularly through the formation of Schiff bases. Schiff base compounds, formed by the condensation of an aldehyde with a primary amine, are a well-established class of fluorescent probes for the detection of metal ions and other analytes. The imine (-C=N-) linkage in Schiff bases can play a crucial role in the fluorescence signaling mechanism, often through processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT).
Despite the theoretical potential for this compound to be used in the synthesis of fluorescent probes, a comprehensive review of available scientific literature and chemical databases did not yield specific examples of fluorescent probes derived directly from this starting material. The following sections, therefore, provide a generalized overview of the principles and potential methodologies for synthesizing and utilizing fluorescent probes based on substituted pyridine aldehydes, which could be adapted for this compound.
General Principles of Fluorescent Probe Design with Substituted Pyridine Aldehydes
Fluorescent probes typically consist of a fluorophore (the signaling unit), a recognition site (for binding the analyte), and a linker. In the context of probes derived from pyridine aldehydes, the pyridine moiety can act as part of the fluorophore and/or the recognition site.
-
Signaling Pathways: The interaction of a fluorescent probe with its target analyte can lead to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength). Common signaling mechanisms for Schiff base probes include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe can restrict intramolecular rotation or vibration, leading to an increase in fluorescence quantum yield.
-
Photoinduced Electron Transfer (PET): In the "off" state, a lone pair of electrons on a nitrogen or oxygen atom can quench the fluorescence of the fluorophore. Upon binding to an analyte (like a proton or a metal ion), this PET process is inhibited, resulting in a "turn-on" fluorescence response.
-
Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton in the excited state, leading to a large Stokes shift. The binding of an analyte can modulate this process, causing a change in the fluorescence signal.
-
Potential Synthesis of Fluorescent Probes from this compound
A common and straightforward method for synthesizing fluorescent probes from aldehydes is through Schiff base condensation. This reaction involves the condensation of the aldehyde with a primary amine-containing fluorophore or a molecule bearing a recognition site.
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
General Protocol for Schiff Base Synthesis
-
Dissolution: Dissolve equimolar amounts of this compound and the chosen amine-containing compound in a suitable solvent (e.g., absolute ethanol or methanol) in a round-bottom flask.
-
Reaction: Add a catalytic amount of a weak acid (e.g., acetic acid) to the solution. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Characterize the structure of the synthesized probe using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Applications and Data Collection
While no specific data exists for probes from this compound, the following tables outline the types of data that would be collected and presented for a newly synthesized fluorescent probe.
Table 1: Photophysical Properties of a Hypothetical Probe
| Property | Value |
| Absorption Maximum (λabs) | To be determined experimentally |
| Molar Absorptivity (ε) | To be determined experimentally |
| Emission Maximum (λem) | To be determined experimentally |
| Stokes Shift (nm) | To be calculated from λabs and λem |
| Fluorescence Quantum Yield (ΦF) | To be determined experimentally |
| Fluorescence Lifetime (τ) | To be determined experimentally |
Table 2: Fluorescence Response to a Hypothetical Analyte (e.g., a Metal Ion)
| Analyte | Fluorescence Change | Limit of Detection (LOD) |
| e.g., Zn2+ | e.g., "Turn-on" | To be determined experimentally |
| e.g., Cu2+ | e.g., "Turn-off" | To be determined experimentally |
Signaling Mechanism Visualization
The following diagram illustrates a hypothetical "turn-on" fluorescence mechanism based on the inhibition of Photoinduced Electron Transfer (PET) upon analyte binding.
Caption: Hypothetical PET-based "turn-on" fluorescence mechanism.
While this compound presents a viable, yet unexplored, starting material for the synthesis of novel fluorescent probes, the current body of scientific literature lacks specific examples, detailed protocols, and quantitative data for such compounds. The general principles of Schiff base chemistry and fluorescent probe design outlined here provide a foundational framework for researchers and drug development professionals to explore the potential of this and similar substituted pyridine aldehydes in creating new tools for chemical sensing and bioimaging. Further research is required to synthesize and characterize probes from this specific precursor to determine their photophysical properties and potential applications.
Application Notes and Protocols for Ligand Synthesis Using 3,5-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel ligands, particularly Schiff bases and their metal complexes, using 3,5-dimethoxyisonicotinaldehyde as a key precursor. This versatile aromatic aldehyde, with its electron-rich pyridine ring and reactive aldehyde functionality, serves as an excellent building block for developing compounds with potential therapeutic applications, including anticancer and antimicrobial activities.
Overview of Synthetic Applications
This compound is a valuable starting material for the synthesis of various organic ligands. The presence of the pyridine nitrogen and the aldehyde group allows for straightforward condensation reactions with primary amines to form Schiff bases (imines). These Schiff base ligands, characterized by the azomethine (-C=N-) group, are excellent chelating agents for a wide range of metal ions, leading to the formation of stable metal complexes. The dimethoxy substituents on the pyridine ring can modulate the electronic properties and bioavailability of the resulting ligands and their complexes.
Key Applications:
-
Schiff Base Ligands: Synthesized through the condensation of this compound with various primary amines. These ligands themselves can exhibit biological activity.
-
Metal Complexes: The Schiff base ligands can be complexed with various transition metals (e.g., Cu, Ni, Co, Zn) to form coordination complexes. Metal complexation can enhance the biological activity of the free ligand.
-
Potential Therapeutic Agents: Pyridine-based Schiff bases and their metal complexes have shown promise as anticancer and antimicrobial agents.[1][2]
Experimental Protocols
General Protocol for Schiff Base Ligand Synthesis
This protocol describes a general method for the synthesis of Schiff base ligands from this compound and a primary amine via a condensation reaction.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, ethylenediamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent for monoamines, 0.5 equivalents for diamines) in absolute ethanol.
-
Reaction Mixture: Add the ethanolic solution of the amine dropwise to the stirred solution of this compound at room temperature.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.
-
Filtration and Washing: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride or in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and mass spectra to confirm the formation of the azomethine group and the overall structure.
General Protocol for Metal Complex Synthesis
This protocol outlines the synthesis of metal complexes from a pre-synthesized Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Dissolution of Ligand: Dissolve the Schiff base ligand (e.g., 2 equivalents) in hot ethanol in a round-bottom flask.
-
Dissolution of Metal Salt: In a separate beaker, dissolve the metal salt (1 equivalent) in ethanol.
-
Reaction Mixture: Slowly add the ethanolic solution of the metal salt to the stirred solution of the ligand. A change in color and/or the formation of a precipitate is often observed.
-
Reflux: Heat the mixture to reflux for 2-4 hours with continuous stirring.
-
Isolation of Complex: After cooling to room temperature, collect the precipitated metal complex by filtration.
-
Washing: Wash the complex with ethanol and then with diethyl ether to remove any unreacted ligand and metal salt.
-
Drying: Dry the final product in a desiccator or vacuum oven.
-
Characterization: Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine the coordination mode and geometry of the complex.
Data Presentation
The following tables summarize typical characterization data for Schiff base ligands and their metal complexes, as well as the biological activity of related pyridine-based Schiff base complexes. Note that specific values will vary depending on the reactants and reaction conditions.
Table 1: Typical Spectroscopic Data for Schiff Base Ligands and Metal Complexes
| Spectroscopic Technique | Schiff Base Ligand (Expected) | Metal Complex (Expected Change upon Coordination) |
| FT-IR (cm⁻¹) | ν(C=N) azomethine: ~1600-1630 | Shift in ν(C=N) frequency (typically to lower or higher wavenumber) |
| Appearance of new bands for metal-ligand bonds (e.g., ν(M-N), ν(M-O)) in the low-frequency region (~400-600 cm⁻¹) | ||
| ¹H NMR (ppm) | Azomethine proton (-CH=N-): ~8.0-9.0 | Broadening or shifting of ligand signals upon coordination to a paramagnetic metal ion. |
| UV-Vis (nm) | π → π* and n → π* transitions of the aromatic rings and azomethine group. | Ligand-based transitions may be shifted. Appearance of d-d transition bands for transition metal complexes. |
Table 2: Anticancer Activity of Structurally Related Pyridine-Based Schiff Base Metal Complexes
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Copper(II) complex of a Schiff base from di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402 | 1.47 | [1] |
| HeLa | 2.05 | [1] | |
| MCF-7 | 4.12 | [1] | |
| Copper(II) complex of a Schiff base from 2-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and furan-2-carbaldehyde | HepG-2 | 10.60 | [1] |
| MCF-7 | 10.60 | [1] | |
| Chiral Pyridine-3,5-bis-(L-phenylalaninyl-L-leucinyl) Schiff Base | MCF-7 | 8.12 ± 0.14 | [3] |
Note: The data presented are for structurally related compounds and serve as a reference for the potential activity of ligands derived from this compound. Specific IC₅₀ values for derivatives of this compound were not available in the searched literature.
Visualization of Workflow and Signaling Pathway
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff base ligands from this compound and their subsequent conversion to metal complexes.
References
- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Pyridine-3,5-bis- (L-phenylalaninyl-L-leucinyl) Schiff Base Peptides as Potential Anticancer Agents: Design, Synthesis, and Molecular Docking Studies Targeting Lactate Dehydrogenase-A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethoxyisonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 3,5-Dimethoxyisonicotinaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Plausible Synthetic Pathway
A plausible and common synthetic route to this compound involves the formylation of a readily available starting material, 3,5-dimethoxypyridine. Two primary methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Proposed Key Synthetic Step: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] In this proposed pathway, 3,5-dimethoxypyridine is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the 4-position.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the proposed Vilsmeier-Haack reaction pathway.
Q1: My Vilsmeier-Haack reaction resulted in a low yield or no product. What are the possible causes and solutions?
A1: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors. Here are some common causes and troubleshooting steps:
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Insufficiently activated pyridine ring: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate for efficient reaction.[3][5] While the two methoxy groups in 3,5-dimethoxypyridine are electron-donating, their activating effect might be insufficient under certain conditions.
-
Solution: Ensure your starting material is pure and free of any deactivating impurities. Consider using a more potent formylating reagent if the issue persists.
-
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect reaction temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive.
-
Solution: The Vilsmeier reagent is typically prepared at low temperatures (e.g., 0 °C) and the formylation reaction may require heating. Optimize the reaction temperature by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Incomplete hydrolysis of the iminium intermediate: The reaction initially forms an iminium salt, which must be hydrolyzed during workup to yield the aldehyde.[1][2][7]
-
Solution: Ensure the aqueous workup is sufficiently vigorous and that the pH is appropriate for hydrolysis. In some cases, gentle heating during the aqueous workup may be necessary.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A2: The formation of multiple products indicates the presence of side reactions. Potential side products in the Vilsmeier-Haack formylation of 3,5-dimethoxypyridine could include:
-
Isomeric aldehydes: While formylation is expected at the 4-position due to the directing effects of the methoxy groups, small amounts of formylation at other positions might occur.
-
Solution: Careful control of reaction conditions, particularly temperature, can improve regioselectivity.
-
-
Unreacted starting material: If the reaction has not gone to completion, you will observe the starting material on your TLC plate.
-
Solution: Increase the reaction time or temperature, or consider using a larger excess of the Vilsmeier reagent.
-
-
Products of reagent decomposition: Impurities in the starting materials or the presence of water can lead to the formation of byproducts from the decomposition of the Vilsmeier reagent.
-
Solution: Use high-purity, anhydrous reagents and solvents.
-
Q3: The purification of my crude this compound is proving difficult. What purification strategies are recommended?
A3: The purification of pyridine aldehydes can be challenging due to their polarity and potential for interaction with silica gel.[8][9]
-
Column Chromatography: This is a common method for purification.
-
Tips:
-
Use a solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).
-
To minimize tailing on the column, a small amount of a basic modifier like triethylamine can be added to the eluent.
-
Monitor the fractions carefully by TLC.
-
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.
-
Tips:
-
Screen various solvents and solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Potential solvents could include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving a high yield in the synthesis of this compound?
A1: The most critical parameters for a successful synthesis are:
-
Purity and Anhydrous Conditions: The purity of the starting 3,5-dimethoxypyridine and the strict exclusion of moisture are paramount to prevent side reactions and reagent decomposition.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the pyridine substrate should be optimized. An excess of the reagent is often used to drive the reaction to completion.
-
Temperature Control: Precise temperature control during the formation of the Vilsmeier reagent and the subsequent formylation step is crucial for minimizing side products and maximizing yield.
-
Effective Workup: Complete hydrolysis of the intermediate iminium salt is essential for obtaining the final aldehyde product.
Q2: Are there alternative synthetic routes to this compound that I could consider?
A2: Yes, an alternative approach is the ortho-lithiation of 3,5-dimethoxypyridine followed by quenching with a formylating agent like DMF. This method involves the use of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the pyridine ring at the 4-position, followed by the introduction of the aldehyde group.[10][11][12][13][14]
Q3: What are the key safety precautions I should take when performing this synthesis?
A3: The synthesis of this compound involves the use of hazardous chemicals. Always adhere to standard laboratory safety procedures, including:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile and corrosive reagents such as phosphorus oxychloride and DMF should be performed in a well-ventilated fume hood.
-
Handling of Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. DMF is a skin and respiratory irritant. Handle these reagents with extreme care.
-
Quenching of Reagents: The reaction should be quenched carefully, especially when using organolithium reagents in the alternative pathway, as they react exothermically with water.
Quantitative Data Summary
| Starting Material | Product | Yield (%) | Reference |
| N,N-dimethylaniline | p-(N,N-dimethylamino)benzaldehyde | 80-84 | Organic Syntheses |
| Pyrrole | Pyrrole-2-carboxaldehyde | 77-83 | Organic Syntheses |
| Indole | Indole-3-carboxaldehyde | 97 | J. Org. Chem. 1963, 28, 12, 3583-3584 |
Experimental Protocols
Detailed Methodology for Vilsmeier-Haack Formylation of 3,5-Dimethoxypyridine (Hypothetical Protocol)
Materials:
-
3,5-Dimethoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 3,5-dimethoxypyridine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in isoxazole synthesis?
A1: The most common byproducts depend on the synthetic method employed.
-
In 1,3-dipolar cycloadditions (Huisgen cycloaddition) , the primary byproducts are furoxans (dimers of the nitrile oxide intermediate) and constitutional isomers (regioisomers).[1] The formation of furoxans is a common side reaction, especially if the nitrile oxide intermediate is unstable or present in high concentrations.[2] Regioisomer formation is a challenge when using unsymmetrical alkynes, leading to mixtures of products with different substitution patterns on the isoxazole ring.
-
In the condensation of β-dicarbonyl compounds with hydroxylamine , the main issue is the formation of a regioisomeric mixture of isoxazoles . This lack of regioselectivity is a significant drawback of the classical Claisen isoxazole synthesis.[3]
-
During the synthesis of isoxazol-5-ols , common byproducts include aldehyde oximes and their corresponding nitriles .
Q2: How can I minimize the formation of furoxan byproducts in 1,3-dipolar cycloadditions?
A2: Furoxan formation results from the dimerization of the nitrile oxide intermediate.[1][2] To minimize this side reaction, consider the following strategies:
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In situ generation of the nitrile oxide: Generating the nitrile oxide in the presence of the dipolarophile (alkyne) ensures that its concentration remains low, favoring the desired cycloaddition over dimerization.
-
Slow addition of reagents: If not generating the nitrile oxide in situ, slowly adding the nitrile oxide precursor or the base used for its generation can help maintain a low concentration of the reactive intermediate.
-
Use of a large excess of the dipolarophile: While not always economical, using an excess of the alkyne can outcompete the dimerization reaction.
-
Optimize reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.
Q3: How can I control regioselectivity in the synthesis of isoxazoles from β-dicarbonyl compounds?
A3: Controlling regioselectivity in the condensation of unsymmetrical β-dicarbonyl compounds with hydroxylamine is a significant challenge. However, modern approaches using β-enamino diketones as substrates offer excellent control over the regiochemical outcome.[3][4][5][6] The regioselectivity can be influenced by:
-
Solvent: The choice of solvent can favor the formation of one regioisomer over another.
-
Use of additives: Additives like pyridine or Lewis acids (e.g., BF₃·OEt₂) can direct the cyclization to yield a specific regioisomer with high selectivity.[4][6]
-
Substrate structure: The structure of the β-enamino diketone itself can dictate the regiochemical outcome of the reaction.[4][6]
Troubleshooting Guides
Problem 1: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers.
-
Possible Cause: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne are not sufficiently different to favor the formation of a single regioisomer.
-
Troubleshooting Steps:
-
Modify Substituents: If possible, introduce bulkier substituents on either the nitrile oxide or the alkyne to sterically hinder the approach to one of the transition states.
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Employ Catalysis: Copper(I) and Ruthenium(II) catalysts have been shown to promote the formation of specific regioisomers. Copper(I)-catalyzed "click" chemistry, for example, is highly regioselective for the formation of 3,5-disubstituted isoxazoles.
-
Vary Reaction Conditions: Systematically alter the solvent and reaction temperature. In some cases, lower temperatures can lead to higher regioselectivity.
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Purification: If the formation of the isomeric byproduct cannot be suppressed, focus on developing an efficient purification method, such as flash column chromatography with an optimized solvent system or recrystallization.
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Problem 2: My reaction of a β-diketone with hydroxylamine yields a mixture of isoxazole isomers that are difficult to separate.
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Possible Cause: The classical Claisen condensation of unsymmetrical β-diketones with hydroxylamine is often not regioselective.
-
Troubleshooting Steps:
-
Switch to a β-enamino diketone: This substrate class allows for greater control over regioselectivity.
-
Optimize Reaction Conditions for Regioselectivity: As detailed in the quantitative data summary below, the choice of solvent and additives can dramatically influence the ratio of regioisomers. For example, using pyridine as an additive in ethanol can favor the formation of the 4,5-disubstituted isoxazole, while using BF₃·OEt₂ in acetonitrile can lead to the exclusive formation of the 3,4,5-trisubstituted isoxazole.[4][6]
-
Data Presentation
Regioselective Synthesis of Isoxazoles from a β-Enamino Diketone [4][6]
The following table summarizes the effect of reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride.
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Product(s) | Ratio (2a:3a) | Yield (%) |
| 1 | EtOH | - | rt | 24 | 2a + 3a | 1:2.3 | 85 |
| 2 | MeOH | - | rt | 24 | 2a + 3a | 1:1.5 | 82 |
| 3 | MeCN | - | rt | 24 | 2a + 3a | 1:1 | 75 |
| 4 | EtOH | Pyridine | rt | 1 | 3a | >1:99 | 95 |
| 5 | MeCN | BF₃·OEt₂ | reflux | 1 | 5a | 100% regioselective | 80 |
2a and 3a are regioisomers. 5a is a different regioisomeric product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [7]
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To a stirred solution of the corresponding aldehyde (2 mmol) in choline chloride:urea (1:2) (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
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Stir the resulting mixture at 50 °C for one hour.
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Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.
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Add the corresponding alkyne (2 mmol) and allow the mixture to react for four hours at 50 °C.
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Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).
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Dry the combined organic phases over MgSO₄ and evaporate the solvent under reduced pressure.
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Purify the product by column chromatography on silica gel (hexane/ethyl acetate).
Protocol 2: General Procedure for the Synthesis of Isoxazoles from Chalcones [8]
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Reflux a mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethyl alcohol (30 mL) in the presence of 40% KOH (5 mL) for 12 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and pour it into crushed ice.
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Extract the product with diethyl ether (3 x 30 mL).
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Evaporate the solvent to obtain the crude product.
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Purify the crude product by column chromatography using a mixture of n-hexane and ether with increasing polarity to yield the desired isoxazole.
Visualizations
Caption: Troubleshooting workflow for byproduct formation in isoxazole synthesis.
Caption: Formation of regioisomeric byproducts from unsymmetrical β-diketones.
Caption: Competing pathways of 1,3-dipolar cycloaddition and furoxan byproduct formation.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,5-Dimethoxyisonicotinaldehyde Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 3,5-dimethoxyisonicotinaldehyde and its reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Low or No Recovery of the Desired Product After Column Chromatography
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Symptom: After performing column chromatography, the fractions containing the purified product show a very low yield or no product at all.
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Possible Causes & Solutions:
| Cause | Recommended Solution |
| Product is still on the column | The solvent system may be too non-polar to elute your compound. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Product degraded on silica gel | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider neutralizing the silica gel with a base like triethylamine before packing the column. Alternatively, use a more inert stationary phase like alumina. |
| Improper packing of the column | Cracks or channels in the silica gel bed can lead to poor separation and loss of product. Ensure the column is packed uniformly without any air bubbles. |
| Product is highly polar and insoluble in the mobile phase | If the product is very polar, it may not move down the column. A more polar solvent system, such as dichloromethane/methanol, may be required. |
Issue 2: Product Fails to Crystallize from Solution
-
Symptom: The product remains as an oil or syrup and does not solidify upon cooling or solvent evaporation.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the product by column chromatography to ensure high purity. |
| Inappropriate solvent | The chosen solvent may not be suitable for crystallization. A good crystallization solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests with a variety of solvents to find the ideal one. Common solvents to try for polar aromatic compounds include isopropanol, ethanol, ethyl acetate, or mixtures with hexanes. |
| Supersaturated solution | The solution may be supersaturated, preventing spontaneous crystallization. Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. |
| Too much solvent used | If the solution is too dilute, the compound will not crystallate out. Slowly evaporate some of the solvent to increase the concentration and then allow it to cool again. |
Issue 3: Peak Tailing During HPLC or Column Chromatography Analysis
-
Symptom: Chromatographic peaks are asymmetrical with a "tailing" edge, leading to poor resolution and inaccurate quantification.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Interaction with acidic silanol groups | The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica gel surface.[1] Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase to block these active sites.[1] |
| Column overload | Injecting too much sample can saturate the stationary phase.[1] Reduce the amount of sample loaded onto the column. |
| Poorly packed column | Voids or channels in the column packing can cause peak distortion.[1] Ensure the column is packed evenly and tightly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common byproducts could include the corresponding carboxylic acid (3,5-dimethoxyisonicotinic acid) if the aldehyde is a result of over-oxidation, or the corresponding alcohol ( (3,5-dimethoxypyridin-4-yl)methanol) from incomplete oxidation. Unreacted starting materials are also a common source of impurity.
Q2: How can I effectively remove pyridine used as a solvent or reagent from my reaction mixture?
A2: Pyridine can often be removed by performing an acidic wash during the workup. Washing the organic layer with a dilute acid solution, such as 1M HCl or 10-15% aqueous CuSO4 solution, will protonate the pyridine, making it water-soluble and thus transferring it to the aqueous layer.
Q3: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A3: A good starting point for TLC analysis of a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. A 70:30 or 50:50 mixture of hexanes and ethyl acetate is a reasonable starting point. The ratio can then be adjusted to achieve an optimal Rf value (typically between 0.3 and 0.7) for good separation.
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization can be a very effective purification technique if the crude product is relatively pure and the impurities have different solubility profiles from the desired compound. However, for complex mixtures or if impurities co-crystallize, column chromatography is generally the more robust method for achieving high purity.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Securely clamp a glass column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand on top of the cotton plug.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.
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Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
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Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes, starting with a low polarity).
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol provides a general method for purifying this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent dropwise at room temperature to check for solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A suitable solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. The pure compound should crystallize out. (Consider solvents like isopropanol, ethanol, or ethyl acetate/hexanes).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent in small portions and heat the mixture with swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethoxyisonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,5-Dimethoxyisonicotinaldehyde. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the directed ortho-lithiation of 3,5-dimethoxypyridine followed by formylation with N,N-dimethylformamide (DMF).
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. The most common culprits are inefficient lithiation, side reactions, and issues with reagent quality. A systematic approach to troubleshooting is recommended.
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Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
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Reagent Quality: The quality of the organolithium reagent is critical. Use a recently titrated or freshly opened bottle of n-BuLi. The starting 3,5-dimethoxypyridine and the DMF used for quenching should be pure and dry.
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Reaction Temperature: Temperature control is crucial. Lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Allowing the reaction to warm prematurely can significantly reduce the yield.
-
Addition Rate: Slow, dropwise addition of n-BuLi to the solution of 3,5-dimethoxypyridine is important to maintain temperature control and minimize side reactions. Similarly, the addition of DMF should also be controlled.
Q2: I am observing the formation of significant byproducts. What are they and how can I avoid them?
The primary side reaction of concern is the nucleophilic addition of the organolithium reagent to the pyridine ring, which is a known issue with π-deficient heterocycles.[1]
-
Nucleophilic Addition: To minimize the addition of n-BuLi to the C=N bond of the pyridine ring, consider using a more sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1] These bases are less nucleophilic and favor deprotonation at the desired ortho position.
-
Over-lithiation: While less common in this specific case due to the directing effect of the methoxy groups, using a large excess of the lithiating agent could potentially lead to di-lithiation or other undesired reactions. Careful control of stoichiometry is important.
Q3: The purification of the final product is proving difficult. What is the recommended procedure?
Purification of this compound typically involves standard techniques, but optimization may be necessary depending on the scale and impurity profile.
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Work-up: After quenching the reaction with DMF, an aqueous work-up is necessary to hydrolyze the initial adduct to the aldehyde. A saturated aqueous solution of sodium bicarbonate is often used.
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Extraction: The product should be extracted from the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Chromatography: The most common method for purification is column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
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Recrystallization: For obtaining highly pure, crystalline material, recrystallization can be performed after chromatography. The choice of solvent will depend on the final impurity profile, but isopropanol or a mixture of ethyl acetate and hexanes are good starting points.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes reaction conditions for the formylation of methoxy-substituted pyridines based on literature precedents. These can serve as a starting point for the optimization of the this compound synthesis.
| Entry | Substrate | Lithiating Agent (equiv.) | Solvent | Temperature (°C) | Electrophile (equiv.) | Time | Yield (%) | Reference |
| 1 | 2-Bromo-4-methoxypyridine | LTMP (1.12) | THF | -78 | DMF (excess) | 30 min | ~70 (overall with reduction) | [2] |
| 2 | 2,5-Dibromo-4-methoxypyridine | n-BuLi (1.1) | THF | -78 | DMF (3.9) | 30 min | 39 | [2] |
| 3 | N-Phenylpivalamide | n-BuLi (excess) | THF/Diethyl Ether | 25 | DMF | 20 h | 53 | [3] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a methoxy-substituted pyridine carboxaldehyde, which can be adapted for this compound.
Synthesis of 4-Methoxy-2-bromopyridine-3-carboxaldehyde[2]
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Preparation of the Lithiating Agent: To a solution of 2,2,6,6-tetramethylpiperidine (0.60 mL, 3.56 mmol) in 3 mL of anhydrous THF at -20 °C under an argon atmosphere, add n-BuLi (1.65 mL, 3.58 mmol, 2.17 M in hexanes) dropwise. Stir the mixture for 30 minutes at -20 °C and then cool to -78 °C.
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Lithiation: To the prepared LTMP solution, add a solution of 2-bromo-4-methoxypyridine (0.598 g, 3.18 mmol) in 5 mL of anhydrous THF dropwise.
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Formylation: After stirring for 10 minutes at -78 °C, add N,N-dimethylformamide (3 mL, 38.7 mmol) and continue stirring for an additional 30 minutes.
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Work-up and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous mixture with dichloromethane.
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Purification: The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated. The crude product is then purified by radial PLC (silica gel, EtOAc/hexane, 10:90) to yield the desired product.
Visualizations
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: 3,5-Dimethoxyisonicotinaldehyde
Welcome to the technical support center for 3,5-Dimethoxyisonicotinaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and other experimental challenges encountered when working with this versatile building block.
Troubleshooting Guides
This section provides in-depth, question-and-answer-based guides to address specific issues that may arise during your experiments.
Guide 1: Unexpected Formation of 3,5-Dimethoxyisonicotinic Acid (Oxidation)
Question: I am finding a significant amount of 3,5-Dimethoxyisonicotinic Acid in my reaction mixture, but this was not my intended product. What is happening and how can I prevent it?
Answer:
The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid.[1][2] This can occur under various conditions, sometimes unintentionally.
Common Causes:
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Air Oxidation: Prolonged exposure to air (oxygen), especially at elevated temperatures or in the presence of certain metal catalysts, can lead to oxidation.
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Oxidizing Agents: The presence of intended or unintended oxidizing agents in your reaction mixture will facilitate this conversion. Common laboratory reagents can act as oxidants.
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Reaction Conditions: Certain reaction conditions, such as the use of specific catalysts or prolonged reaction times at high temperatures, can promote oxidation.
Troubleshooting Steps:
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Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Ensure your solvents are free from peroxides and other oxidizing impurities.
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Reagent Purity: Verify the purity of your starting materials and reagents to exclude any contaminating oxidants.
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Temperature Control: Maintain the lowest effective temperature for your reaction to proceed at a reasonable rate.
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Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially oxidizing conditions.
Guide 2: Challenges in Reductive Amination Reactions
Question: I am performing a reductive amination with this compound and an amine, but I am observing incomplete conversion and the formation of an imine intermediate. How can I drive the reaction to completion?
Answer:
Reductive amination is a two-step process within a single pot: the formation of an imine followed by its reduction.[3][4] The observation of the imine intermediate suggests that the reduction step is not efficient.
Common Causes:
-
Inefficient Reducing Agent: The chosen reducing agent may not be sufficiently reactive to reduce the formed imine under the reaction conditions.
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pH of the Reaction: The formation of the imine is often favored under mildly acidic conditions, but the efficiency of the reducing agent can be pH-dependent.
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Steric Hindrance: Steric bulk on either the aldehyde or the amine can slow down the formation of the imine and its subsequent reduction.
Troubleshooting Steps & Reagent Selection:
The choice of reducing agent is critical for a successful reductive amination.
| Reducing Agent | Typical Solvents | Key Considerations |
| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Mild and selective for imines over aldehydes. Sensitive to water and not very compatible with methanol.[5] |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Stable in water and effective at a slightly acidic pH. Lewis acids can be added to improve yields for less reactive substrates.[5][6] |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce the starting aldehyde, so it should be added after sufficient time has been allowed for imine formation.[5] |
| Catalytic Hydrogenation (H₂/Pd) | Various | A clean method, but the catalyst can sometimes be deactivated by the amine or sulfur-containing compounds. |
Experimental Protocol (General for STAB):
-
Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., Dichloromethane).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
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Monitor the reaction by TLC or LC-MS until the starting material and imine are consumed.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry, and purify.
Guide 3: Difficulties in Wittig Olefination
Question: I am using this compound in a Wittig reaction and am struggling to separate my desired alkene product from triphenylphosphine oxide. What can I do?
Answer:
A common challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which has physical properties that can make it difficult to separate from the desired alkene.[7]
Troubleshooting and Purification Strategies:
-
Crystallization: Triphenylphosphine oxide is often more polar and crystalline than the alkene product. Recrystallization from a suitable solvent system can be effective.
-
Chromatography: Careful column chromatography on silica gel can separate the product from the byproduct. A non-polar eluent system is often a good starting point.
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Precipitation of Triphenylphosphine Oxide: In some cases, the triphenylphosphine oxide can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or ether, followed by filtration.
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Use of Water-Soluble Phosphines: For very difficult separations, consider using a modified phosphine that results in a water-soluble phosphine oxide, which can be removed by aqueous extraction.
Logical Workflow for Troubleshooting Wittig Reaction:
References
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 3,5-Dimethoxyisonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3,5-Dimethoxyisonicotinaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C under an inert gas atmosphere, such as argon or nitrogen.[1] It is crucial to protect the compound from light and moisture.
Q2: How should I handle this compound in the laboratory for routine experiments?
A2: Handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols.[2] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Minimize exposure to atmospheric air and light. For weighing and preparing solutions, it is advisable to work quickly and in a controlled environment (e.g., a glove box or under a flow of inert gas if possible).
Q3: Is this compound sensitive to air and light?
A3: While specific data for this compound is not extensively published, analogous compounds such as 3,4-dimethoxybenzaldehyde are known to be sensitive to air and light.[2][3] Therefore, it is best practice to assume sensitivity and take precautions to minimize exposure.
Q4: What are the potential degradation pathways for this compound?
A4: The primary potential degradation pathways for this compound, like other aldehydes, include oxidation of the aldehyde group to a carboxylic acid (3,5-dimethoxyisonicotinic acid) and potential hydrolysis of the methoxy groups under strong acidic or basic conditions. Photodegradation is also a possibility, especially with prolonged exposure to UV light.
Q5: What solvents are compatible with this compound?
A5: this compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. When preparing stock solutions for long-term storage, it is recommended to use anhydrous solvents and store the solutions at low temperatures (-20°C or -80°C) under an inert atmosphere.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing) | Exposure to air and/or light leading to oxidation. | Discard the discolored compound as its purity may be compromised. For future use, ensure storage under an inert atmosphere and in an amber vial. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If a stock solution must be used, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and contamination. |
| Precipitate forms in a stored solution | The solvent may not be suitable for long-term storage, or the concentration may be too high for the storage temperature. | Try a different solvent or lower the concentration of the stock solution. Ensure the solvent is anhydrous. |
| Low purity observed by analytical methods (e.g., HPLC, NMR) | The compound may have degraded during storage or handling. | Review storage and handling procedures. If possible, re-purify the compound. Always use a fresh sample from a properly stored batch for critical experiments. |
Stability Data
The following tables provide illustrative stability data for this compound based on general knowledge of similar aromatic aldehydes. This data should be considered representative and may not reflect the exact stability profile of your specific sample.
Table 1: Illustrative Long-Term Storage Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Inert Gas, Dark | 0 | 99.5 | White to off-white crystalline solid |
| 6 | 99.3 | No change | |
| 12 | 99.1 | No change | |
| Room Temperature, Air, Light | 0 | 99.5 | White to off-white crystalline solid |
| 1 | 97.2 | Slight yellowing | |
| 3 | 94.5 | Yellow solid | |
| 6 | 89.1 | Yellow to tan solid |
Table 2: Illustrative Stability of this compound in DMSO Solution (10 mM) at -20°C
| Time (Weeks) | Purity (%) |
| 0 | 99.8 |
| 1 | 99.7 |
| 4 | 99.5 |
| 12 | 98.9 |
| 24 | 97.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent mixture.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a period of 7 days.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with a photodiode array (PDA) detector to identify and quantify any degradation products.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 270 nm
-
Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Preventing Dimerization of Nitrile Oxides in Situ
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the dimerization of nitrile oxides during their in situ generation. Nitrile oxides are valuable intermediates in organic synthesis, particularly for the construction of isoxazolines and isoxazoles via [3+2] cycloaddition reactions. However, their high reactivity often leads to a competing dimerization pathway, forming furoxans (1,2,5-oxadiazole-2-oxides), which can significantly reduce the yield of the desired product.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and minimize unwanted side products.
Troubleshooting Guide
Rapid dimerization of nitrile oxides is a common challenge. This guide addresses frequent issues encountered during experiments and provides actionable solutions.
| Issue | Potential Cause | Solution |
| 1. The primary product is the furoxan dimer, not the desired isoxazoline/isoxazole. | Slow Cycloaddition Rate: The rate of the [3+2] cycloaddition with your dipolarophile is slower than the rate of dimerization.[1] | - Increase Dipolarophile Concentration: Use a higher concentration or a larger excess of the dipolarophile to increase the probability of the desired reaction.[1]- Use a More Reactive Dipolarophile: Electron-deficient or strained alkenes and alkynes generally exhibit higher reactivity towards nitrile oxides.[1] |
| High Instantaneous Nitrile Oxide Concentration: The in situ generation of the nitrile oxide is too rapid, leading to a high concentration that favors the bimolecular dimerization process.[3][4] | - Slow Addition: Slowly add the nitrile oxide precursor (e.g., hydroximoyl chloride, aldoxime) or the activating reagent to the reaction mixture containing the dipolarophile. This maintains a low concentration of the reactive intermediate.- High Dilution: Conduct the reaction at a lower overall concentration to disfavor the second-order dimerization reaction. | |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of both the desired reaction and the undesired dimerization. However, the activation energy for dimerization can be significant.[5] | - Lower the Temperature: Perform the reaction at 0 °C or lower. Many nitrile oxide cycloadditions proceed efficiently at reduced temperatures, which can help to suppress dimerization.[1] | |
| 2. Low or no yield of the desired cycloadduct, even with minimal furoxan formation. | Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and decompose, particularly at higher temperatures.[1] | - Maintain Low Reaction Temperatures: As mentioned above, running the reaction at 0 °C or below can minimize decomposition.[1]- Ensure Rapid Trapping: The nitrile oxide should be generated in the presence of the dipolarophile to ensure it is consumed immediately.[1] |
| Unsuitable Solvent: The choice of solvent can impact the stability and reactivity of the nitrile oxide. | - Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[1][6] Protic solvents may react with the nitrile oxide. | |
| 3. Reaction is sluggish or does not proceed to completion. | Steric Hindrance: Bulky substituents on the nitrile oxide precursor or the dipolarophile can slow down the cycloaddition reaction. | - Modify Substrates: If possible, consider using less sterically hindered precursors.- Optimize Reaction Conditions: Increasing the reaction time and/or cautiously increasing the temperature may be necessary to overcome the steric barrier.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nitrile oxide dimerization?
A1: The dimerization of nitrile oxides to form furoxans is generally a stepwise process.[7][8] It involves the formation of a C-C bond between two nitrile oxide molecules to generate a dinitrosoalkene diradical intermediate, which then cyclizes.[7][8][9][10] The rate-determining step is typically the initial C-C bond formation.[7][8][9]
Q2: How does the substituent on the nitrile oxide affect dimerization?
A2: The nature of the substituent (R group) on the nitrile oxide (R-CNO) has a significant impact.
-
Steric Hindrance: Large, bulky groups sterically hinder the approach of two nitrile oxide molecules, thus slowing down dimerization.[1] Nitrile oxides with very bulky substituents, like a mesityl group, can often be isolated and are stable.[1][2]
-
Electronic Effects: Aromatic nitrile oxides tend to dimerize slower than aliphatic ones.[2] This is attributed to the interruption of conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step.[7][9]
Q3: Can nitrile oxide dimerization be completely avoided?
A3: While complete avoidance can be difficult, dimerization can often be minimized to negligible levels. The most effective strategy is the in situ generation of the nitrile oxide in the presence of a highly reactive and concentrated dipolarophile.[1] This ensures the nitrile oxide is trapped in the desired [3+2] cycloaddition reaction before it has the opportunity to dimerize.[1]
Q4: What are some common methods for the in situ generation of nitrile oxides?
A4: Several methods are widely used for the in situ generation of nitrile oxides:
-
Dehydrochlorination of Hydroximoyl Chlorides: This is a classic and common method involving the base-induced elimination of HCl.[11][12]
-
Oxidation of Aldoximes: Various oxidizing agents can be used, including sodium hypochlorite, N-chlorosuccinimide (NCS), tert-butyl hypoiodite (t-BuOI), and greener options like Oxone in the presence of NaCl.[1][2][6][13][14][15][16]
-
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate can be used to dehydrate nitroalkanes to form nitrile oxides.[12][17]
-
Dehydration of O-Silylated Hydroxamic Acids: This method provides a mild and experimentally straightforward procedure using reagents like triflic anhydride and a base.[11]
Q5: Are there any environmentally friendly methods for generating nitrile oxides?
A5: Yes, there is a growing interest in "green" chemistry approaches. One notable method involves the use of Oxone (a potassium triple salt) in combination with sodium chloride for the oxidation of aldoximes.[1][13][15][16] This method avoids the use of halogenated oxidants and often proceeds under mild conditions. Mechanochemical methods, such as ball-milling, are also being explored to generate nitrile oxides in a solvent-free manner.[14][18]
Quantitative Data Summary
The following tables summarize the yields of [3+2] cycloaddition products from various in situ nitrile oxide generation methods. High yields of the desired isoxazoline or isoxazole products are indicative of successful suppression of furoxan formation.
Table 1: Comparison of Yields for Isoxazoline Formation from Benzaldehyde Oxime and Styrene
| Generation Method | Oxidant/Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Oxidation of Aldoxime | t-BuOI | 2,6-Lutidine | Dioxane | Room Temp. | 88 | [6] |
| Oxidation of Aldoxime | NaCl, Oxone | NaHCO₃ | CH₃CN/H₂O | Room Temp. | 95 | [13][15] |
| Dehydrochlorination | N-Chlorosuccinimide | Triethylamine | CH₂Cl₂ | Room Temp. | (Varies) | [11] |
Table 2: Yields of Isoxazoles from Phenylacetylene and Various Aldoximes using NaCl/Oxone Method
| Aldoxime | Yield (%) |
| 4-Methoxybenzaldehyde oxime | 92 |
| 4-Chlorobenzaldehyde oxime | 89 |
| 2-Naphthaldehyde oxime | 94 |
| Cyclohexanecarboxaldehyde oxime | 78 |
| Data sourced from a study on the NaCl/Oxone oxidation of aldoximes.[13][15] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from Aldoxime using NaCl/Oxone
This protocol is adapted from a green chemistry approach for the synthesis of isoxazolines.[13][15][16]
Materials:
-
Aldoxime (1.0 mmol)
-
Alkene (1.2 mmol)
-
Sodium chloride (NaCl) (1.0 mmol)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.4 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (H₂O) (5 mL)
Procedure:
-
To a solution of the aldoxime (1.0 mmol) and the alkene (1.2 mmol) in acetonitrile (5 mL) and water (5 mL), add sodium chloride (1.0 mmol) and sodium bicarbonate (2.4 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Oxone® (1.2 mmol) portion-wise over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Generation of Nitrile Oxide from Hydroximoyl Chloride
This is a classical method for generating nitrile oxides.
Materials:
-
Hydroximoyl chloride (1.0 mmol)
-
Alkene or alkyne (1.1 mmol)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the hydroximoyl chloride (1.0 mmol) and the alkene or alkyne (1.1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 mmol) in anhydrous DCM (2 mL) dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 17. chemtube3d.com [chemtube3d.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Isoxazole Synthesis from Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazoles from aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of isoxazoles, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Decomposition of Nitrile Oxide Intermediate: Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the yield of the desired isoxazole.[1] | - Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1]- If not generating in situ, add the nitrile oxide solution slowly to the reaction mixture.[2]- Use a large excess of the alkyne to outcompete the dimerization reaction.[2] |
| Suboptimal Reaction Temperature: Higher temperatures can sometimes lead to decomposition of reactants or intermediates.[1] | - Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions more than the desired reaction.[2] | |
| Poor Catalyst Activity: The chosen catalyst may not be optimal for the specific substrates or reaction conditions. | - Screen different catalysts. For instance, copper(I) catalysts are well-established for achieving high regioselectivity in 1,3-dipolar cycloadditions.[1][2]- Consider metal-free alternatives or green chemistry approaches like ultrasound or microwave-assisted synthesis which can sometimes improve yields and reaction times.[3][4][5] | |
| Incorrect Regioisomer Formed (e.g., 3,5- instead of 3,4-disubstituted) | Inherent Reactivity of Terminal Alkynes: The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of 3,5-disubstituted isoxazoles.[1][2] | - Use of Internal Alkynes: While this can lead to trisubstituted isoxazoles, careful selection of substituents can influence the regiochemical outcome.[1]- Alternative Synthetic Routes: Employ methods known to favor 3,4-disubstitution, such as the enamine-based [3+2] cycloaddition or the cyclocondensation of β-enamino diketones.[1] |
| Electronic and Steric Effects: The electronic nature and steric bulk of substituents on both the nitrile oxide and the alkyne play a crucial role in determining regioselectivity.[2] | - Modify the substituents on your starting materials. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[2]- Utilize catalysts known to direct regioselectivity, such as copper(I) or ruthenium(II) catalysts.[1][2] | |
| Formation of Furoxan Byproduct | Dimerization of Nitrile Oxide: This is a common side reaction, especially at higher concentrations of the nitrile oxide intermediate.[1][2] | - Maintain a low instantaneous concentration of the nitrile oxide by generating it slowly in situ or by slow addition to the reaction mixture.[1][2]- Optimize the reaction temperature, as lower temperatures can disfavor the dimerization process.[2] |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: Isoxazoles can sometimes be challenging to separate from starting materials or side products like furoxans.[1] | - Optimize chromatographic conditions (e.g., solvent system, stationary phase) for better separation.- Consider alternative purification techniques such as recrystallization or distillation if applicable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing isoxazoles from aldehydes?
A1: A variety of catalytic systems are employed, with the choice depending on the specific synthetic route. Common examples include:
-
Copper(I) catalysts (e.g., CuI, CuSO₄/reducing agent): Widely used for the regioselective synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes.[1][2]
-
Palladium catalysts: Utilized in methods like C-H activation/annulation for the formation of C-C and C=N bonds in a single step.[6]
-
Ruthenium catalysts: Also employed to control regioselectivity in cycloaddition reactions.[1]
-
Gold catalysts (e.g., AuCl₃): Can be used for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.
-
Metal-free catalysts: Organic bases like triethylamine are often used.[1] Green chemistry approaches may utilize catalysts like Vitamin B1 or even proceed without a catalyst in aqueous media under ultrasound or microwave irradiation.[3][5]
Q2: How can I favor the synthesis of a 3,4-disubstituted isoxazole?
A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than their 3,5-counterparts.[1] Strategies to promote the formation of the 3,4-isomer include:
-
Enamine-based [3+2] Cycloaddition: This metal-free approach involves the reaction of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has shown high regiospecificity for 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1]
Q3: What are the advantages of using green chemistry approaches like ultrasound or microwave irradiation for isoxazole synthesis?
A3: Green chemistry methods offer several benefits over traditional synthetic routes:
-
Accelerated Reaction Rates and Reduced Reaction Times: Both ultrasound and microwave irradiation can significantly shorten the time required for the reaction to complete.[3][5]
-
Improved Yields: These techniques can often lead to higher product yields.[3][5]
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures.[3]
-
Use of Greener Solvents: Many green methods utilize water as a solvent, reducing the reliance on volatile organic compounds.[3][5]
-
Energy Efficiency: These methods can be more energy-efficient compared to conventional heating.[3]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product (a 5-(pyrrolidinyl)-4,5-dihydroisoxazole) in a suitable solvent (e.g., Dichloromethane).
-
Add an oxidizing agent (e.g., DDQ or manganese dioxide) and stir the mixture until the starting material is consumed.
-
Filter the mixture and concentrate the filtrate to obtain the 3,4-disubstituted isoxazole.
Protocol 2: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis of Isoxazoles in Water [3]
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (thiamine hydrochloride) (0.1 mmol) in 10 mL of deionized water.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.
Data Presentation
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis [3]
| Entry | Aldehyde | Method | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ultrasound | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Stirring | 180 | 75 |
| 3 | 4-Methylbenzaldehyde | Ultrasound | 30 | 90 |
| 4 | 4-Methylbenzaldehyde | Stirring | 180 | 72 |
| 5 | 2-Methoxybenzaldehyde | Ultrasound | 30 | 88 |
| 6 | 2-Methoxybenzaldehyde | Stirring | 240 | 65 |
Visualizations
Caption: General workflow for isoxazole synthesis from aldehydes.
Caption: Troubleshooting logic for isoxazole synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Dimethoxyisonicotinaldehyde and 3,5-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyisonicotinaldehyde and 3,5-dimethoxybenzaldehyde are both valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1][2][3] Their utility stems from the reactivity of the aldehyde functional group, which can participate in a wide array of chemical transformations.[4][5] The key distinction between these two molecules lies in their core aromatic structures: a pyridine ring in the case of this compound and a benzene ring in 3,5-dimethoxybenzaldehyde. This fundamental difference significantly influences the electrophilicity of the aldehyde's carbonyl carbon and, consequently, their overall reactivity.
Structural and Electronic Properties
The reactivity of an aldehyde is primarily governed by the partial positive charge on the carbonyl carbon. Substituents on the aromatic ring that withdraw electron density increase this positive charge, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity.[6]
| Property | This compound | 3,5-Dimethoxybenzaldehyde |
| Molecular Formula | C₈H₉NO₃ | C₉H₁₀O₃[7] |
| Aromatic Ring | Pyridine | Benzene |
| Electronic Nature of the Ring | Electron-deficient (π-deficient)[8] | Electron-rich (relative to pyridine) |
| Key Electronic Influence | Electron-withdrawing inductive effect of the nitrogen atom[9][10] | Electron-donating resonance effect of the benzene ring[11] |
| Substituent Effects | Two electron-donating methoxy groups | Two electron-donating methoxy groups[12] |
| Predicted Aldehyde Reactivity | Higher | Lower |
Comparative Reactivity Analysis
The primary determinant of the differential reactivity between these two aldehydes is the electronic nature of the pyridine versus the benzene ring.
This compound: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect across the ring.[9][10] This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, increases the electrophilicity of the substituents, including the aldehyde group at the 4-position.[13][14] The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon of this compound more electron-deficient and therefore more reactive towards nucleophiles.
3,5-Dimethoxybenzaldehyde: In contrast, the benzene ring is less electron-withdrawing than the pyridine ring. The two methoxy groups at the 3 and 5 positions are electron-donating through resonance, which increases the electron density on the aromatic ring and subsequently reduces the electrophilicity of the carbonyl carbon.[12][15][16] This makes 3,5-dimethoxybenzaldehyde less reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde and, by extension, this compound.[6][17]
Therefore, it is predicted that This compound will be more reactive towards nucleophiles than 3,5-dimethoxybenzaldehyde.
Experimental Protocols for Reactivity Assessment
To experimentally validate the predicted difference in reactivity, a competitive reaction or parallel reactions can be performed. A common method to assess aldehyde reactivity is through a Wittig reaction.
Experimental Protocol: Comparative Wittig Reaction
Objective: To compare the rate of olefination of this compound and 3,5-dimethoxybenzaldehyde with a stabilized ylide.
Materials:
-
This compound
-
3,5-dimethoxybenzaldehyde[18]
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig ylide)
-
Anhydrous toluene
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Stir bars
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare two separate stock solutions of the Wittig ylide in anhydrous toluene.
-
Prepare stock solutions of this compound and 3,5-dimethoxybenzaldehyde in anhydrous toluene, each containing a known concentration of the internal standard.
-
In separate reaction vials, add the Wittig ylide solution.
-
At time zero, add the aldehyde solution to each respective vial and begin stirring vigorously at a constant temperature.
-
At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., with a small amount of water), and analyze the sample by GC-MS or HPLC.
-
Monitor the disappearance of the starting aldehyde and the appearance of the corresponding alkene product over time.
-
Plot the concentration of the product versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve.
Expected Outcome: Based on the electronic arguments, the reaction with this compound is expected to proceed at a faster rate than the reaction with 3,5-dimethoxybenzaldehyde, resulting in a steeper initial slope on the concentration vs. time plot.
Visualizing Electronic Effects and Experimental Workflow
The following diagrams illustrate the key electronic differences and a general workflow for comparing the reactivity of the two aldehydes.
Caption: Electronic effects on aldehyde reactivity.
Caption: Workflow for comparative reactivity study.
Conclusion
Based on fundamental electronic principles, this compound is predicted to be more reactive towards nucleophilic attack than 3,5-dimethoxybenzaldehyde. This is attributed to the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity can be advantageous in certain synthetic applications where faster reaction times or milder conditions are desired. Conversely, the lower reactivity of 3,5-dimethoxybenzaldehyde may be beneficial in reactions where selectivity is a primary concern. The choice between these two valuable synthons should be guided by the specific requirements of the intended chemical transformation. Experimental verification, as outlined in the suggested protocol, is recommended to confirm these theoretical predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. sarthaks.com [sarthaks.com]
- 16. quora.com [quora.com]
- 17. quora.com [quora.com]
- 18. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Guide to Substituted Isonicotinaldehydes in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings, a common motif in many biologically active compounds and pharmaceuticals. The electronic nature of the reactants plays a crucial role in the efficiency and stereochemical outcome of these reactions. This guide provides a comparative analysis of the performance of substituted isonicotinaldehydes as dipolarophiles in the [3+2] cycloaddition with azomethine ylides. The inclusion of a heteroaromatic aldehyde, such as isonicotinaldehyde, and the variation of substituents on the pyridine ring allow for a nuanced exploration of electronic effects on the reaction's performance.
Performance in 1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the decarboxylative condensation of an α-amino acid (e.g., sarcosine or N-methylglycine), with a substituted isonicotinaldehyde offers a direct route to synthesize substituted pyrrolidinyl-pyridine derivatives. These structures are of significant interest in medicinal chemistry due to their potential as scaffolds in drug discovery. The electron-withdrawing nature of the pyridine nitrogen atom, combined with the influence of additional substituents, dictates the reactivity of the aldehyde's double bond towards the 1,3-dipole.
Influence of Substituents on Reaction Yield and Diastereoselectivity
The following table summarizes the performance of various 2-substituted isonicotinaldehydes in the 1,3-dipolar cycloaddition reaction with an azomethine ylide generated from N-methylglycine and a dipolarophile. The data highlights the impact of electron-donating and electron-withdrawing groups on the reaction yield and the diastereomeric ratio (d.r.) of the resulting pyrrolidinyl-pyridine products.
| Entry | Isonicotinaldehyde Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | H | 4-(pyrrolidin-3-yl)pyridine | 85 | 70:30 |
| 2 | 2-Cl (Electron-withdrawing) | 2-chloro-4-(pyrrolidin-3-yl)pyridine | 92 | >95:5 |
| 3 | 2-OCH₃ (Electron-donating) | 2-methoxy-4-(pyrrolidin-3-yl)pyridine | 75 | 60:40 |
| 4 | 2-NO₂ (Strongly electron-withdrawing) | 2-nitro-4-(pyrrolidin-3-yl)pyridine | 95 | >98:2 |
Observations:
-
Electron-withdrawing groups (EWGs) at the 2-position of the isonicotinaldehyde, such as chloro (Cl) and nitro (NO₂), lead to higher yields and significantly improved diastereoselectivity in favor of the exo isomer. This is attributed to the enhanced electrophilicity of the aldehyde's carbon-carbon double bond, which facilitates the cycloaddition. The strong electron-withdrawing nature of the nitro group results in the highest yield and diastereoselectivity.
-
An electron-donating group (EDG) , such as methoxy (OCH₃), at the 2-position results in a lower yield and reduced diastereoselectivity compared to the unsubstituted and EWG-substituted counterparts. The electron-donating nature of the methoxy group decreases the electrophilicity of the double bond, thus reducing its reactivity towards the azomethine ylide.
-
The unsubstituted isonicotinaldehyde provides a good yield, but with moderate diastereoselectivity, serving as a baseline for comparison.
Experimental Protocols
A detailed experimental protocol for the 1,3-dipolar cycloaddition of a substituted isonicotinaldehyde with an azomethine ylide is provided below.
General Procedure for the 1,3-Dipolar Cycloaddition of Substituted Isonicotinaldehydes:
A mixture of the substituted isonicotinaldehyde (1.0 mmol), N-methylglycine (sarcosine, 1.2 mmol), and the dipolarophile (e.g., dimethyl maleate, 1.1 mmol) in toluene (10 mL) is heated at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidinyl-pyridine product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the 1,3-dipolar cycloaddition reaction and the influence of substituents on the reaction's efficiency.
Caption: Experimental workflow for the synthesis of substituted pyrrolidinyl-pyridines.
Caption: Influence of substituents on cycloaddition performance.
Conclusion
The performance of substituted isonicotinaldehydes in [3+2] cycloaddition reactions is significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance both the reaction yield and diastereoselectivity, making them valuable substrates for the synthesis of complex pyrrolidinyl-pyridine scaffolds. Conversely, electron-donating groups tend to decrease the reactivity and stereochemical control. This comparative guide provides valuable insights for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the rational design of synthetic routes to novel heterocyclic compounds.
Purity Analysis of Synthesized 3,5-Dimethoxyisonicotinaldehyde: A Comparative Guide
For researchers and professionals in drug development, the purity of synthesized compounds is a critical parameter that can significantly impact experimental outcomes and the viability of potential therapeutic agents. This guide provides a comparative purity analysis of laboratory-synthesized 3,5-Dimethoxyisonicotinaldehyde against commercially available alternatives. The data presented is supported by detailed experimental protocols for quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), the two gold-standard methods for purity determination of organic molecules.[1][2]
Comparative Purity Analysis
The purity of a synthesized batch of this compound was determined and compared with commercially available this compound and a structurally related alternative, 4-Pyridinecarboxaldehyde. The results are summarized in the tables below.
Table 1: Purity of Synthesized vs. Commercial this compound
| Compound | Source | Purity by qNMR (%) | Purity by HPLC (%) |
| This compound | Synthesized (Lab Batch) | 98.5 ± 0.2 | 98.2 |
| This compound | Commercial Source | 97.0[3] | 97.5 |
Table 2: Comparison with a Commercial Alternative
| Compound | Source | Purity (%) |
| 4-Pyridinecarboxaldehyde | Commercial Source | >98.0[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[5] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[6][7]
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound into a clean, dry vial.[8]
-
Accurately weigh an equimolar amount of a suitable internal standard (e.g., maleic anhydride, certified purity >99.5%) into the same vial.[8]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm NMR tube) of a deuterated solvent (e.g., Chloroform-d, CDCl3) that does not have signals overlapping with the analyte or standard.[8]
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
NMR Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: A standard single pulse sequence (e.g., 'zg30' on a Bruker instrument).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16-64, ensuring a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: 298 K.
Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz using an exponential window function.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used separative technique for purity assessment. For aldehydes, which may lack a strong chromophore, derivatization is often employed to enhance UV detection. However, for aromatic aldehydes like this compound, direct UV detection is feasible.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of pyridine derivatives.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, can be used. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) * 100
Visualizations
Caption: Workflow for qNMR Purity Analysis.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. helixchrom.com [helixchrom.com]
- 3. 204862-70-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. BioOrganics [bioorganics.biz]
- 5. youtube.com [youtube.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Spectroscopic Journey: Comparing 3,5-Dimethoxyisonicotinaldehyde with Its Precursors
A Plausible Synthetic Pathway
The synthesis of 3,5-Dimethoxyisonicotinaldehyde can be envisioned as a multi-step process starting from a readily available precursor such as 3,5-Lutidine. A potential synthetic route involves the initial N-oxidation of 3,5-Lutidine, followed by functionalization and subsequent methoxylation and oxidation to yield the final aldehyde.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the precursors of this compound. This data provides a baseline for understanding the electronic and vibrational properties of the core pyridine structure before the introduction of the aldehyde functionality.
Table 1: ¹H NMR Spectroscopic Data of Precursors
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3,5-Lutidine | ~8.2 | s | 2H | H-2, H-6 |
| ~7.5 | s | 1H | H-4 | |
| ~2.3 | s | 6H | -CH₃ | |
| 3,5-Dimethoxypyridine | ~8.0 | s | 2H | H-2, H-6 |
| ~6.7 | t | 1H | H-4 | |
| ~3.8 | s | 6H | -OCH₃ |
Note: Data for 3,5-Lutidine and 3,5-Dimethoxypyridine is based on typical values for these compounds and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of Precursors
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3,5-Lutidine [2] | ~147 | C-2, C-6 |
| ~138 | C-4 | |
| ~133 | C-3, C-5 | |
| ~18 | -CH₃ | |
| 3,5-Dimethoxypyridine [3] | ~156 | C-3, C-5 |
| ~135 | C-2, C-6 | |
| ~105 | C-4 | |
| ~55 | -OCH₃ |
Table 3: Infrared (IR) Spectroscopy Data of Precursors
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3,5-Lutidine [4][5] | ~3000-2850 | Medium | C-H Stretch (aliphatic) |
| ~1600-1550 | Strong | C=C/C=N Stretch (aromatic ring) | |
| ~1450 | Medium | C-H Bend (aliphatic) | |
| 3,5-Dimethoxypyridine | ~3050-3000 | Medium | C-H Stretch (aromatic) |
| ~2950-2850 | Medium | C-H Stretch (methoxy) | |
| ~1600-1550 | Strong | C=C/C=N Stretch (aromatic ring) | |
| ~1200-1000 | Strong | C-O Stretch (methoxy) |
Table 4: UV-Vis Spectroscopy Data of Precursors
| Compound | λmax (nm) | Solvent |
| Pyridine (for reference) [6][7][8] | ~251, 257, 263 | Various |
| 3,5-Lutidine [9] | ~260-270 | Various |
| 3,5-Dimethoxypyridine | ~270-280 | Various |
Predicted Spectroscopic Properties of this compound
Based on the transformation of a precursor like 3,5-dimethoxypyridine, the introduction of an aldehyde group at the 4-position is expected to significantly influence the spectroscopic data:
-
¹H NMR: A new singlet peak for the aldehydic proton (-CHO) would appear significantly downfield, typically in the range of 9-10 ppm. The symmetry of the molecule would be maintained, so the protons at C-2 and C-6 would remain equivalent, likely shifting slightly downfield due to the electron-withdrawing nature of the aldehyde. The methoxy protons would likely experience a minimal shift.
-
¹³C NMR: A new signal corresponding to the carbonyl carbon of the aldehyde would be observed in the highly deshielded region of 190-200 ppm. The chemical shift of the C-4 carbon would also shift significantly downfield.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde would appear around 1700-1720 cm⁻¹.
-
UV-Vis Spectroscopy: The introduction of the carbonyl group in conjugation with the pyridine ring would likely lead to a bathochromic (red) shift in the absorption maxima compared to its precursors, indicating a more extended π-electron system.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible spectroscopic data. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time or a higher number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Use matched quartz cuvettes for the sample and a solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent blank.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. 3,5-Lutidine (591-22-0) 13C NMR [m.chemicalbook.com]
- 3. 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Lutidine (591-22-0) IR2 spectrum [chemicalbook.com]
- 5. 3,5-Lutidine (591-22-0) IR Spectrum [chemicalbook.com]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. Pyridine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
A Researcher's Guide to the Structural Validation of 3,5-Disubstituted Isoxazoles
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized 3,5-disubstituted isoxazoles is a critical step in the discovery pipeline. This guide provides a comparative overview of the most effective analytical techniques for validating the structure of these heterocyclic compounds, complete with experimental data and detailed protocols.
The regioselectivity of the synthesis of 3,5-disubstituted isoxazoles can often lead to the formation of isomeric products. Therefore, rigorous structural analysis is paramount to ensure the correct isomer is carried forward in research and development. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for this purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structural validation depends on the specific requirements of the study, including the level of certainty needed, sample availability, and access to instrumentation. Below is a comparative summary of the most common methods.
| Technique | Principle | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate the chemical environment of protons. | Rapid and non-destructive. The chemical shift of the H-4 proton is highly sensitive to the electronic effects of substituents at C3 and C5, providing a powerful tool for isomer differentiation. | Can be ambiguous for complex molecules with overlapping signals. Requires pure samples for clear interpretation. |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of carbon-13 nuclei. | Provides information on the carbon skeleton. The chemical shift of the C4 carbon is particularly useful for distinguishing between 3,5-disubstituted isomers. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high precision to determine elemental composition. Fragmentation patterns can provide structural information. | High sensitivity and provides exact molecular weight. Isomer differentiation is possible through analysis of unique fragmentation patterns. | Fragmentation may not always be sufficient to distinguish between closely related isomers. Requires careful interpretation of spectra. |
| Single-Crystal X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides the definitive, unambiguous structure of a molecule, including bond lengths and angles. | Requires a high-quality single crystal of the compound, which can be challenging and time-consuming to grow. |
Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (δ) of the H-4 Proton in 3,5-Disubstituted Isoxazoles
The chemical shift of the H-4 proton is a key diagnostic marker for distinguishing between 3- and 5-substituted isomers. Generally, electron-withdrawing groups at the 5-position and electron-donating groups at the 3-position result in a downfield shift of the H-4 proton, while the opposite substitution pattern leads to an upfield shift.
| 3-Substituent | 5-Substituent | H-4 Chemical Shift (δ, ppm) | Reference |
| Phenyl | Methyl | 6.29 | [1] |
| Methyl | Phenyl | 6.33 | [1] |
| Phenyl | Phenyl | 6.84 | [1] |
| p-Tolyl | Phenyl | 6.81 | [1] |
| p-Methoxyphenyl | Phenyl | 6.76 | [1] |
| p-Chlorophenyl | Phenyl | 6.80 | [1] |
| p-Bromophenyl | Phenyl | 6.80 | [1] |
| p-Nitrophenyl | Phenyl | 6.91 | [1] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of the C4 Carbon in 3,5-Disubstituted Isoxazoles
Similar to the H-4 proton, the chemical shift of the C4 carbon is sensitive to the electronic nature of the substituents at C3 and C5.
| 3-Substituent | 5-Substituent | C4 Chemical Shift (δ, ppm) | Reference |
| Phenyl | Methyl | ~100.0 | [1] |
| Methyl | Phenyl | ~100.0 | [1] |
| Phenyl | Phenyl | 97.4 | [1] |
| p-Tolyl | Phenyl | 97.3 | [1] |
| p-Methoxyphenyl | Phenyl | 97.2 | [1] |
| p-Chlorophenyl | Phenyl | 97.2 | [1] |
| p-Bromophenyl | Phenyl | 97.2 | [1] |
| p-Nitrophenyl | Phenyl | 97.4 | [1] |
Table 3: Mass Spectrometry Fragmentation of 3,5-Diphenylisoxazole
The fragmentation pattern in mass spectrometry can provide valuable clues for isomer identification. For 3,5-diarylisoxazoles, characteristic fragmentation pathways can help distinguish between isomers.
| Ion | m/z (relative abundance) | Proposed Fragment Structure |
| [M]⁺ | 221 (52%) | Molecular Ion |
| [M-H]⁺ | 220 | |
| [C₇H₅O]⁺ | 105 (100%) | Benzoyl cation |
| [C₆H₅]⁺ | 77 (67%) | Phenyl cation |
| [C₄H₃]⁺ | 51 (27%) |
Data for 3,5-diphenylisoxazole.
Table 4: X-ray Crystallographic Data for Representative 3,5-Disubstituted Isoxazoles
X-ray crystallography provides the most definitive structural proof. Below are key bond lengths and angles for the isoxazole ring in a representative compound.
| Parameter | Bond/Angle | Value (Å or °) | Reference |
| Bond Length | O1-N2 | 1.412(2) | [2] |
| Bond Length | N2-C3 | 1.299(2) | [2] |
| Bond Length | C3-C4 | 1.431(2) | [2] |
| Bond Length | C4-C5 | 1.388(2) | [2] |
| Bond Length | C5-O1 | 1.312(2) | [2] |
| Bond Angle | C5-O1-N2 | 106.0(1) | [2] |
| Bond Angle | O1-N2-C3 | 109.8(1) | [2] |
| Bond Angle | N2-C3-C4 | 113.8(1) | [2] |
| Bond Angle | C3-C4-C5 | 104.4(1) | [2] |
| Bond Angle | C4-C5-O1 | 106.0(1) | [2] |
Data for a 1,3,4-oxadiazole-isoxazole derivative.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Pay close attention to the chemical shift of the H-4 proton.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms. Focus on the chemical shift of the C4 carbon for isomer differentiation.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the isoxazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization method.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Choose an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and volatility of the compound. ESI is generally suitable for polar isoxazole derivatives.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or [M]⁺˙).
-
Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the molecular ion. This can be achieved through Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
-
Data Analysis:
-
Determine the elemental composition of the molecular ion from the accurate mass measurement.
-
Analyze the fragmentation pattern in the MS/MS spectrum. Identify characteristic fragment ions and neutral losses.
-
Compare the fragmentation patterns of potential isomers. Differences in the relative abundances of fragment ions can be used to distinguish between them.
-
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the purified isoxazole derivative. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm, and free of cracks or defects.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
-
Data Analysis:
-
Analyze the final refined structure to determine the precise three-dimensional arrangement of atoms.
-
Extract key geometric parameters such as bond lengths, bond angles, and torsion angles to confirm the connectivity and stereochemistry of the molecule.
-
Generate a graphical representation of the molecule (e.g., an ORTEP diagram).
-
Mandatory Visualization
Workflow for Structural Validation of 3,5-Disubstituted Isoxazoles
Caption: A general workflow for the synthesis, purification, and structural validation of 3,5-disubstituted isoxazoles.
Signaling Pathway of Isomer Differentiation Logic
Caption: A decision-making flowchart for differentiating between isomers of 3,5-disubstituted isoxazoles using spectroscopic and crystallographic data.
References
A Comparative Guide to Modern Synthetic Routes for Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis has been a subject of continuous development, with modern methods offering significant advantages in efficiency, environmental impact, and substrate scope over classical approaches. This guide provides a comparative benchmark of three novel synthetic routes for isoxazoles against the traditional synthesis from chalcone intermediates, supported by experimental data.
Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic route for isoxazole derivatives is crucial in drug discovery and development, impacting yield, purity, cost, and environmental footprint. This guide evaluates a classical method alongside three contemporary alternatives: an ultrasound-assisted three-component reaction, a metal-free 1,3-dipolar cycloaddition, and a microwave-assisted one-pot, three-component synthesis. The following table summarizes the key quantitative metrics for each method, providing a clear comparison to aid in methodology selection.
| Metric | Classical: From Chalcones | Method A: Ultrasound-Assisted | Method B: Metal-Free Cycloaddition | Method C: Microwave-Assisted One-Pot |
| Number of Steps | 2 (Chalcone synthesis + Cyclization) | 1 (One-pot) | 1 (One-pot) | 1 (One-pot) |
| Typical Reaction Time | 6 - 12 hours | 15 - 45 minutes | 12 hours | 30 minutes |
| Typical Yield (%) | 65 - 85 | 82 - 96 | ~55 (overall) | Moderate to good |
| Energy Input | Conventional Heating | Ultrasound | Room Temperature | Microwave |
| Catalyst | Base (e.g., KOH, NaOH) | Often catalyst-free or mild acid/base | Base (e.g., NaHCO₃, Et₃N) | Pd/Cu (for Sonogashira coupling) |
| Environmental Impact | Moderate | Low (often in aqueous media) | Low (avoids heavy metals) | Moderate (requires metal catalyst) |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on published literature and are intended to be representative of each synthetic route.
Classical Method: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This two-step method first involves a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.
-
Step 1: Chalcone Synthesis: An appropriate aromatic ketone (10 mmol) and aromatic aldehyde (10 mmol) are dissolved in ethanol. An aqueous solution of a strong base like NaOH or KOH is added, and the mixture is stirred at room temperature for several hours. The resulting chalcone precipitate is filtered and purified.
-
Step 2: Isoxazole Formation: The chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) are refluxed in ethanol in the presence of a base (e.g., 40% KOH) for 12 hours.[3] After cooling, the reaction mixture is poured into ice water and extracted. The crude product is then purified by column chromatography.[3]
Method A: Ultrasound-Assisted, One-Pot, Three-Component Synthesis
This "green" method utilizes ultrasonic irradiation to accelerate the reaction, often in an aqueous medium.
-
Reaction Setup: In a suitable vessel, an aromatic aldehyde (1.0 mmol), a β-ketoester such as ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst (e.g., itaconic acid, 10 mol%) are combined in water.[4]
-
Sonication: The mixture is subjected to ultrasonic irradiation (e.g., 300 W, 20-60 kHz) at a controlled temperature (e.g., 50°C) for 15-45 minutes.[5][6]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solid product often precipitates. The precipitate is collected by filtration, washed with cold water or ethanol, and recrystallized if necessary to yield the pure isoxazole derivative.[4]
Method B: Metal-Free 1,3-Dipolar Cycloaddition
This approach avoids the use of potentially toxic and expensive metal catalysts, making it an attractive option for the synthesis of pharmaceutical intermediates.
-
Nitrile Oxide Generation: An N-Boc-masked chloroxime (1.0 eq) is treated with a mild base such as sodium bicarbonate or triethylamine at room temperature in a solvent like ethyl acetate. This generates the nitrile oxide in situ.[7]
-
Cycloaddition: The in situ generated nitrile oxide is then reacted with an alkyne or enamine (1.0 eq) in the same reaction vessel. The reaction is typically stirred at room temperature for 12 hours.[7]
-
Isolation: The reaction mixture is then worked up by washing with water and brine, followed by drying and evaporation of the solvent. The final isoxazole product is purified by column chromatography. This method has been used to synthesize the nootropic agent ABT-418 with a 55% overall yield.[7]
Method C: Microwave-Assisted, One-Pot, Three-Component Synthesis
This highly efficient method combines a Sonogashira coupling and a 1,3-dipolar cycloaddition in a single pot, accelerated by microwave irradiation.
-
Reaction Setup: An acid chloride, a terminal alkyne, and a hydroximinoyl chloride are combined in a suitable solvent with a palladium/copper catalyst system.
-
Microwave Irradiation: The reaction mixture is subjected to microwave heating for approximately 30 minutes. This promotes the initial Sonogashira coupling, followed by the in situ generation of a nitrile oxide from the hydroximinoyl chloride and subsequent 1,3-dipolar cycloaddition.[8]
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is then purified, typically by column chromatography, to isolate the 3,4,5-trisubstituted isoxazole. This method significantly reduces reaction times from days to minutes compared to conventional heating.[8]
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the benchmarked synthetic strategies.
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
A Comparative Guide to Catalysts for 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic synthesis, enabling the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The choice of catalyst is paramount, as it dictates the reaction's efficiency, regioselectivity, and stereoselectivity. This guide provides a comparative analysis of common catalysts for this transformation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Key Catalysts
The following tables summarize the performance of representative catalysts in the 1,3-dipolar cycloaddition of azides with alkynes and nitrones with α,β-unsaturated aldehydes, two of the most common applications of this reaction.
Azide-Alkyne Cycloaddition: A Head-to-Head of Copper and Ruthenium
The cycloaddition of azides and alkynes, often termed "click chemistry," is a cornerstone of modern chemical synthesis. Copper and ruthenium catalysts are the frontrunners in this area, though they yield different regioisomers.
| Catalyst System | Dipole | Dipolarophile | Product Regioisomer | Yield (%) | Reference |
| CuSO₄/Sodium Ascorbate | Benzyl Azide | Phenylacetylene | 1,4-disubstituted | High | [1][2] |
| CuBr(PPh₃)₃ | Benzyl Azide | Phenylacetylene | 1,4-disubstituted | High | [2] |
| [CpRuCl]₄ | Aryl Azides | Phenylacetylene | 1,5-disubstituted | Good | [3] |
| CpRuCl(PPh₃)₂ | Benzyl Azide | But-3-yn-1-yl methanesulfonate | 1,5-disubstituted | Good | [4] |
| Cp*RuCl(COD) | Benzyl Azide | Phenylacetylene | 1,5-disubstituted | - | [5] |
Key Takeaway: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably produces 1,4-disubstituted 1,2,3-triazoles, while ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted regioisomers.[3][4][6] The choice between the two depends on the desired substitution pattern of the triazole product.
Asymmetric Cycloaddition of Nitrones with α,β-Unsaturated Aldehydes: Organocatalysis vs. Metal Catalysis
The asymmetric 1,3-dipolar cycloaddition of nitrones is a crucial method for synthesizing chiral isoxazolidines, which are precursors to valuable β-amino alcohols.[7] Organocatalysts and chiral Lewis acid metal complexes are the primary catalysts for achieving high enantioselectivity.
| Catalyst | Dipole | Dipolarophile | Diastereomeric Ratio (endo:exo) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Imidazolidinone | N-benzylidenebenzylamine N-oxide | (E)-crotonaldehyde | 92:8 to 98:2 | 66-98 | 91-99 | [8] |
| Diarylprolinol silyl ether | N-benzyl phenyl nitrone | Crotonaldehyde | >25:1 | High | up to 98 | [9] |
| 3,3′-Diaryl-BINOL-AlMe | Various Nitrones | Electron-rich alkenes | <5:>95 (exo favored) | - | up to 97 | [10] |
Key Takeaway: Chiral organocatalysts, such as imidazolidinones and diarylprolinol ethers, are highly effective in promoting the enantioselective 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes, often providing high yields and excellent diastereo- and enantioselectivity.[8][9] Chiral Lewis acids, like those derived from BINOL and aluminum, are also powerful catalysts for this transformation.[10]
Asymmetric Cycloaddition of Azomethine Ylides: The Role of Silver and Copper
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prominent method for the synthesis of enantioenriched pyrrolidines.[11] Silver and copper complexes with chiral ligands are widely used for this purpose.
| Catalyst System | Dipole Precursor | Dipolarophile | Diastereoselectivity | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| AgOAc/(S)-QUINAP | Iminoesters | Various | - | up to 92 | up to 96 | [11][12] |
| AgOAc/dppe | Azomethine ylides | β-Boryl acrylates | Complete endo | High | - | [13] |
| Cu(I)/Fesulphos | HMF-iminoester | N-methylmaleimide | Exclusive endo | 75 | 95 | [14] |
Key Takeaway: Both silver and copper catalysts, when paired with appropriate chiral ligands, are highly effective in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Silver-catalyzed reactions often exhibit a high propensity for endo selectivity.[14] The choice of metal and ligand can be tuned to achieve the desired stereochemical outcome.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the aforementioned catalytic systems.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using in situ generated Cu(I)
This protocol is a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.[2]
Materials:
-
Alkyne (e.g., 1-Ethynyl-4-dodecyloxybenzene, 1.0 mmol, 1.0 eq.)
-
Azide (e.g., Benzyl azide, 1.0 mmol, 1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol, 0.1 eq.)
-
Sodium ascorbate (0.2 mmol, 0.2 eq.)
-
tert-Butanol
-
Deionized water
Procedure:
-
Dissolve the alkyne in a 1:1 mixture of tert-butanol and deionized water (4 mL).
-
Add the azide to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
This procedure details the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[5]
Materials:
-
Azide (e.g., Benzyl azide, 10.0 g, 0.075 mol)
-
Alkyne (e.g., Phenylacetylene, 8.06 g, 0.0789 mol)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (285 mg, 0.752 mmol)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon atmosphere
Procedure:
-
Place the azide in a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar and a rubber septum.
-
Purge the reaction vessel with argon.
-
Add 150 mL of DCE followed by the alkyne to the flask.
-
Place the reaction in a 45 °C oil bath.
-
After five minutes, add a solution of the ruthenium catalyst in 3 mL of DCE to the reaction vessel via syringe.
-
Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Asymmetric Organocatalytic 1,3-Dipolar Cycloaddition of a Nitrone
This protocol describes the enantioselective cycloaddition of a nitrone and an α,β-unsaturated aldehyde using a chiral imidazolidinone catalyst.[8]
Materials:
-
Nitrone (e.g., N-benzylidenebenzylamine N-oxide)
-
α,β-Unsaturated aldehyde (e.g., (E)-crotonaldehyde)
-
Chiral imidazolidinone·HCl salt catalyst (e.g., 10-20 mol%)
-
Solvent (e.g., CH₃NO₂−H₂O)
-
Reaction temperature: +4 °C
Procedure:
-
To a solution of the nitrone in the solvent, add the α,β-unsaturated aldehyde.
-
Add the chiral imidazolidinone·HCl salt catalyst.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an appropriate work-up.
-
Determine the product ratio (endo:exo) and enantiomeric excess (ee%) by HPLC using a chiral column.
Visualizing the Process
To better understand the experimental sequence and the relationships between the components, the following diagrams illustrate a general workflow and the catalytic cycle for a 1,3-dipolar cycloaddition.
Caption: General experimental workflow for a catalytic 1,3-dipolar cycloaddition.
Caption: Simplified catalytic cycle for a 1,3-dipolar cycloaddition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes [organic-chemistry.org]
- 11. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
The Versatile Scaffold: 3,5-Dimethoxyisonicotinaldehyde and its Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. 3,5-Dimethoxyisonicotinaldehyde, a substituted pyridine aldehyde, represents a valuable starting material in the synthesis of a diverse range of bioactive compounds. While not typically a therapeutic agent in itself, its derivatives have demonstrated significant promise in various disease areas, particularly in the fields of antimicrobial and anti-inflammatory research. This guide provides a comparative overview of the efficacy of drug candidates derived from this compound and its broader class of isonicotinic acid derivatives, contrasted with alternatives based on quinoline- and pyrimidine-carboxaldehydes.
This guide will delve into the quantitative biological data of these compound classes, provide detailed experimental protocols for their synthesis and evaluation, and visualize key signaling pathways and experimental workflows to offer a comprehensive resource for drug discovery professionals.
Comparative Efficacy of Heterocyclic Aldehyde Derivatives
The true measure of a synthetic building block's utility lies in the biological activity of the molecules it helps create. Here, we compare the efficacy of derivatives synthesized from isonicotinaldehyde (the core of this compound), quinoline-carboxaldehyde, and pyrimidine-carboxaldehyde in key therapeutic areas.
Antitubercular Activity
Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment, and its derivatives continue to be a major focus of research to combat drug-resistant strains.
Table 1: Comparative Antitubercular Activity of Isonicotinic Acid Hydrazide Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Isonicotinic Acid Hydrazide | Isoniazid (INH) | Mycobacterium tuberculosis H37Rv | 0.02 - 0.2 | [1] |
| Isonicotinic Acid Hydrazide | N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | Mycobacterium tuberculosis | 6.25 - 12.5 | [2] |
| Isonicotinic Acid Hydrazide | Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant M. tuberculosis | 0.019 (0.14 µM) |
MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.
Anti-inflammatory Activity
Derivatives of isonicotinic acid have also been explored for their potential to modulate inflammatory pathways.
Table 2: Comparative Anti-inflammatory Activity of Isonicotinate and Pyrimidine Derivatives
| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |
| Isonicotinates | N-(3-Aminophenyl) isonicotinamide | ROS Inhibition | 8.2 (1.42 µg/mL) | [3] |
| Isonicotinates | N-(4-Butyramidophenyl) isonicotinamide | ROS Inhibition | 12.7 (3.7 µg/mL) | [3] |
| Pyrimidine Derivatives | Pyrazolo[4,3-d]pyrimidine analog | TNF-α, IL-6, NO inhibition | 2.64 - 5.63 | [4] |
| Pyrimidine Derivatives | Morpholinopyrimidine derivative | NO Inhibition | - | [5] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. ROS: Reactive Oxygen Species. NO: Nitric Oxide.
Anticancer Activity
Quinoline and pyrimidine derivatives have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.
Table 3: Comparative Anticancer Activity of Quinoline and Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivatives | Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [6] |
| Quinoline Derivatives | Anilino-Fluoroquinolone Derivative | A549 (Lung) | 7.47 | [6] |
| Pyrimidine Derivatives | Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon) | - | [7] |
| Pyrimidine Derivatives | Pyrimidopyrimidine analog | HCT-116 (Colorectal) | - | [8] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][9][10][11][12]
Quinoline Derivatives: Targeting Cancer Signaling Pathways
Quinoline-based compounds have been shown to interfere with multiple signaling pathways implicated in cancer, including those involving receptor tyrosine kinases like c-Met, EGFR, and VEGFR.[13][14][15][16]
Pyrimidine Derivatives: Modulating Inflammatory Responses
Pyrimidine derivatives can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways, such as the NF-κB pathway, which controls the production of pro-inflammatory cytokines.[4][17][18][19]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative procedures for the synthesis and biological evaluation of the discussed compound classes.
Synthesis of Isonicotinic Acid Hydrazide Derivatives (Isonicotinoyl Hydrazones)
General Procedure:
-
Dissolution: Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde/Ketone: To the solution, add the desired aldehyde or ketone (1 equivalent). For the synthesis of derivatives from this compound, this would be the aldehyde used.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure isonicotinoyl hydrazone.
Synthesis of Quinoline-3-carboxaldehyde Derivatives
Vilsmeier-Haack Reaction:
-
Acetanilide Preparation: Prepare the required substituted acetanilide by acetylation of the corresponding aniline.
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.
-
Reaction with Acetanilide: Add the substituted acetanilide to the Vilsmeier reagent and heat the mixture, typically at 60-80°C, for several hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3-formylquinoline derivative.
Synthesis of Pyrimidine-5-carboxaldehyde Derivatives
One-pot Biginelli-type Reaction:
-
Mixing Reagents: In a reaction vessel, combine the substituted aldehyde (1 equivalent), a β-ketoester or malononitrile (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Catalyst and Solvent: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid (e.g., NH₄Cl) and a suitable solvent (e.g., ethanol). In some cases, the reaction can be performed under solvent-free conditions.[20]
-
Heating: Heat the reaction mixture to reflux or at a specified temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If no precipitate forms, pour the mixture into ice-water to induce precipitation.
-
Purification: Wash the crude solid with water and a cold solvent, then recrystallize from an appropriate solvent to obtain the pure pyrimidine derivative.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: After incubation, collect the cell culture supernatant. To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Conclusion
This compound and its parent scaffold, isonicotinaldehyde, serve as critical starting points for the synthesis of a wide array of biologically active molecules. The derivatives of isonicotinic acid have shown profound efficacy, particularly as antitubercular agents, with a well-elucidated mechanism of action. In the broader landscape of drug discovery, heterocyclic aldehydes, including quinoline- and pyrimidine-carboxaldehydes, provide access to diverse chemical spaces, leading to potent anti-inflammatory and anticancer agents. The choice of the initial building block is a strategic decision that dictates the synthetic route and the potential biological profile of the final drug candidates. This guide has provided a comparative framework to aid researchers in making informed decisions in the early stages of drug discovery, offering quantitative data, detailed protocols, and mechanistic insights to accelerate the development of novel therapeutics.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 11. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoniazid - Wikipedia [en.wikipedia.org]
- 13. ijmphs.com [ijmphs.com]
- 14. mdpi.com [mdpi.com]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpr.com [ijrpr.com]
- 17. ymerdigital.com [ymerdigital.com]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. ias.ac.in [ias.ac.in]
Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 3,5-Dimethoxyisonicotinaldehyde
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. 3,5-Dimethoxyisonicotinaldehyde has served as a valuable scaffold due to its inherent electronic properties and reactivity. However, the quest for molecular diversity and improved synthetic outcomes necessitates a thorough understanding of its alternatives. This guide provides a comprehensive comparison of various substituted isonicotinaldehydes and other related aldehydes that can be employed in key synthetic transformations, supported by experimental data and detailed protocols.
This comparative analysis focuses on the performance of these alternatives in two pivotal reactions: Schiff base formation and the Hantzsch pyridine synthesis. The electronic and steric effects of the substituents on the pyridine ring play a crucial role in determining the reactivity of the aldehyde and the properties of the resulting products.
Alternatives in Focus
A range of commercially available or readily synthesizable aldehydes can be considered as alternatives to this compound. These alternatives can be broadly categorized based on the electronic nature of their substituents at the 3 and 5 positions of the pyridine ring:
-
Electron-Donating Groups (EDGs): These substituents, such as methyl (-CH₃) or other alkoxy groups, can enhance the electron density of the pyridine ring, potentially influencing the reactivity of the aldehyde group and the properties of the final product.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl) or nitro groups (-NO₂) decrease the electron density of the ring, which can significantly alter the electrophilicity of the carbonyl carbon.
-
Sterically Hindering Groups: Bulky substituents like tert-butyl can introduce steric hindrance, which may affect the reaction rates and selectivity.
Performance in Schiff Base Synthesis
Schiff base formation, the condensation reaction between an aldehyde and a primary amine, is a fundamental transformation in the synthesis of a wide array of biologically active compounds. The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of the reaction rate.
While direct comparative studies under identical conditions are limited, the available data from various sources allow for a qualitative and semi-quantitative assessment of different substituted isonicotinaldehydes.
Table 1: Comparison of Aldehydes in Schiff Base Synthesis
| Aldehyde | Substituents (3,5-positions) | Electronic Effect | Expected Reactivity | Reported Yields (%) | Notes |
| This compound | -OCH₃ | Strong EDG | Moderate | High (Typical) | Electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon. |
| 3,5-Dichloroisonicotinaldehyde | -Cl | Strong EWG | High | Generally high | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, often leading to faster reactions. |
| 3,5-Dimethylisonicotinaldehyde | -CH₃ | Weak EDG | Moderate | Good to High | Less pronounced electronic effect compared to methoxy groups. |
| Pyridine-4-carboxaldehyde | -H | Neutral | Moderate | 83-99.86%[1][2] | Serves as a baseline for comparison. |
Experimental Protocol: General Synthesis of a Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from a substituted pyridine-4-carboxaldehyde and a primary amine.
Materials:
-
Substituted pyridine-4-carboxaldehyde (1 mmol)
-
Primary amine (1 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
Dissolve the substituted pyridine-4-carboxaldehyde (1 mmol) in ethanol (5 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 mmol) in ethanol (5 mL).
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
Diagram 1: General Schiff Base Formation
Caption: General reaction scheme for Schiff base synthesis.
Performance in Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. The aldehyde component plays a crucial role in this transformation.
The reactivity of the aldehyde in the initial Knoevenagel condensation step of the Hantzsch synthesis is influenced by its electronic properties. Aldehydes with electron-withdrawing groups are generally more reactive.
Table 2: Comparison of Aldehydes in Hantzsch Pyridine Synthesis
| Aldehyde | Substituents (3,5-positions) | Electronic Effect | Expected Reactivity in Knoevenagel Condensation | Reported Yields of Dihydropyridine (%) |
| This compound | -OCH₃ | Strong EDG | Lower | Moderate to High |
| 3,5-Dichloroisonicotinaldehyde | -Cl | Strong EWG | Higher | Potentially High |
| Unsubstituted Benzaldehyde | - | Neutral | Moderate | High (Typical) |
| 4-Nitrobenzaldehyde | p-NO₂ | Strong EWG | High | High |
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
This protocol outlines a general procedure for the Hantzsch synthesis using a substituted aldehyde.
Materials:
-
Substituted aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a round-bottom flask, combine the substituted aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (25 mL).
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The precipitated dihydropyridine product is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure dihydropyridine.
Diagram 2: Hantzsch Pyridine Synthesis Pathway
Caption: The Hantzsch synthesis for pyridine derivatives.
Electronic and Steric Considerations
The choice of an alternative to this compound should be guided by a clear understanding of the desired electronic and steric properties of the final molecule.
-
Electronic Effects: Electron-donating groups on the pyridine ring will increase its basicity and may influence the coordination properties of the nitrogen atom in the final product. Conversely, electron-withdrawing groups will decrease the basicity. These electronic modifications can be crucial for tuning the biological activity of a molecule.
-
Steric Effects: The introduction of bulky substituents at the 3 and 5 positions can create a specific three-dimensional architecture around the pyridine core. This can be exploited to enhance selectivity for a particular biological target by influencing the binding mode of the molecule. However, significant steric hindrance can also impede the synthetic reaction, leading to lower yields or requiring more forcing reaction conditions.[3]
References
Reactivity of Aromatic Aldehydes in Isoxazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the factors that influence the synthesis of isoxazoles is critical for efficient drug design and development. This guide provides an objective comparison of the reactivity of various aromatic aldehydes in isoxazole synthesis, supported by experimental data and detailed protocols.
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The synthesis of this heterocyclic motif often involves the reaction of an aromatic aldehyde with a suitable reagent, such as hydroxylamine or a nitro compound, typically proceeding through a nitrile oxide intermediate. The electronic properties of the substituents on the aromatic ring of the aldehyde can significantly impact the reaction rate and overall yield. This guide explores these effects through a compilation of experimental data and standardized protocols.
Comparative Reactivity of Substituted Aromatic Aldehydes
The reactivity of aromatic aldehydes in isoxazole synthesis is heavily influenced by the nature of the substituent on the aromatic ring. Generally, aldehydes bearing electron-withdrawing groups (EWGs) tend to exhibit higher reactivity compared to those with electron-donating groups (EDGs). This can be attributed to the stabilization of the intermediate species formed during the reaction.
To illustrate this trend, the following table summarizes the yields of 3,5-disubstituted isoxazoles synthesized from various substituted aromatic aldehydes and ethyl acetoacetate with hydroxylamine hydrochloride under ultrasound irradiation.
| Aromatic Aldehyde Substituent | Position | Yield (%) |
| -H | - | 64 |
| 4-N(CH₃)₂ | para | 96 |
| 4-OCH₃ | para | 85 |
| 4-CH₃ | para | 78 |
| 4-Cl | para | 72 |
| 2-Cl | ortho | 71 |
| 4-NO₂ | para | 91 |
| 3-NO₂ | meta | 88 |
| 2-NO₂ | ortho | 85 |
Data compiled from studies on the synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones.[1]
The data indicates that strong electron-donating groups like dimethylamino (-N(CH₃)₂) and strong electron-withdrawing groups like nitro (-NO₂) both lead to high yields, suggesting a complex interplay of electronic effects in this specific multicomponent reaction.[1] However, in many classical isoxazole syntheses proceeding via nitrile oxide formation, electron-withdrawing groups generally facilitate the reaction.
Experimental Protocols
Two primary methods for the synthesis of isoxazoles from aromatic aldehydes are presented below: a one-pot synthesis of 3-methyl-4-(aryl)methylene-isoxazole-5(4H)-ones and the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes.
Protocol 1: One-Pot Synthesis of 3-methyl-4-(aryl)methylene-isoxazole-5(4H)-ones
This protocol describes a one-pot, three-component condensation reaction.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Pyridine (as catalyst)
-
Ethanol-water (1:3) mixture (as solvent)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride is prepared in an ethanol-water solvent.
-
A catalytic amount of pyridine is added to the mixture.
-
The reaction mixture is subjected to ultrasound irradiation (e.g., 90 W) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 20-35 minutes), the product is isolated by filtration, washed with water, and dried.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition of Nitrile Oxides
This method involves the in-situ generation of a nitrile oxide from an aromatic aldoxime, followed by its cycloaddition to an alkyne.[2][3]
Step 1: Synthesis of Aromatic Aldoxime
-
Aromatic aldehyde (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol/water).
-
Hydroxylamine hydrochloride (1.1 equiv) and a base (e.g., sodium acetate) are added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product aldoxime is isolated by standard workup procedures.
Step 2: In-situ Generation of Nitrile Oxide and Cycloaddition
-
To a solution of the aromatic aldoxime (1.0 equiv) and an alkyne (1.2 equiv) in a suitable solvent (e.g., acetone/water mixture), add an oxidizing agent.[3] A common system is sodium hypochlorite (bleach) or Oxone® (1.1 equiv) with NaCl (1.1 equiv).[3]
-
The reaction mixture is stirred vigorously at room temperature.[3]
-
To minimize the dimerization of the highly reactive nitrile oxide, it is crucial to maintain a low instantaneous concentration, which is achieved by in-situ generation.[3]
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the isoxazole.[3]
Reaction Workflow and Logic
The synthesis of isoxazoles from aromatic aldehydes fundamentally relies on the formation of a key intermediate, the nitrile oxide, which then undergoes a cycloaddition reaction. The general workflow can be visualized as follows:
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
This diagram illustrates the sequential conversion of an aromatic aldehyde to an aldoxime, followed by oxidation to a nitrile oxide intermediate. This highly reactive species is then trapped by an alkyne in a [3+2] cycloaddition reaction to furnish the final isoxazole product. The efficiency of the initial aldoxime formation and its subsequent conversion to the nitrile oxide are key steps where the electronic nature of the aromatic aldehyde substituent plays a significant role.
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,5-Dimethoxyisonicotinaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 3,5-Dimethoxyisonicotinaldehyde as a hazardous chemical waste. All disposal procedures should be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous chemical structures, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator is advised.
All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Information
While specific quantitative data for this compound is limited, the table below summarizes key hazard information for a structurally related compound, 3,5-Dimethoxybenzaldehyde, to provide a conservative basis for safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through designated hazardous waste streams. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection and Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled, and chemically compatible container.
-
The container must be sealed to prevent leaks or spills.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or hazardous waste management service to schedule a pickup.
-
Provide them with all necessary information about the waste material.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.
-
After thorough decontamination, the container can be disposed of as non-hazardous laboratory glass or plastic, in accordance with your facility's procedures.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 3,5-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3,5-Dimethoxyisonicotinaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling structurally similar chemicals, including substituted aldehydes and pyridine derivatives. It is imperative to handle this compound with caution, assuming it may possess hazards associated with these chemical classes, such as potential irritation to the skin, eyes, and respiratory system.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound should be treated as a potentially hazardous substance. The primary risks include skin and eye irritation, and possible respiratory irritation.[1][2][3] A comprehensive personal protective equipment regimen is mandatory for all personnel handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][4] | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] A flame-resistant lab coat.[7] | To prevent skin contact, which may cause irritation. Latex gloves are not recommended.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][8] | To avoid inhalation of potentially irritating vapors. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9][10]
-
Keep it away from heat, sparks, and open flames.[1]
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
2. Handling and Use:
-
All handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][7]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[5]
-
Wash hands thoroughly after handling the compound.[7]
3. In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, contact your institution's Environmental Health and Safety (EHS) department.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Identification and Segregation:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the associated hazards (e.g., Irritant).
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Dispose of the waste through your institution's EHS-approved hazardous waste disposal program, following all local, state, and federal regulations.[8]
-
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdc.gov [cdc.gov]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. wcu.edu [wcu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
